1,5-Naphthyridin-3-amine Dihydrochloride: Structural Profiling and Application in Kinase Inhibitor Development
Strategic Context & Executive Summary As a Senior Application Scientist in drug discovery, selecting the right heterocyclic scaffold is the foundational step in designing targeted therapeutics. The 1,5-naphthyridine core...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Context & Executive Summary
As a Senior Application Scientist in drug discovery, selecting the right heterocyclic scaffold is the foundational step in designing targeted therapeutics. The 1,5-naphthyridine core—a diazanaphthalene system comprising two fused pyridine rings—has emerged as a "privileged structure" in medicinal chemistry[1]. Its unique electron-deficient nature and precise spatial arrangement of nitrogen heteroatoms make it an exceptional candidate for hydrogen-bonding interactions within the ATP-binding pockets of various enzymes.
Specifically, 1,5-naphthyridin-3-amine dihydrochloride serves as a highly versatile building block and pharmacological probe. The functionalization at the 3-position with an amino group provides a critical vector for further synthetic elaboration or direct target engagement[1][2]. Furthermore, formulating this compound as a dihydrochloride salt is a deliberate physicochemical strategy to overcome the inherently poor aqueous solubility of the planar naphthyridine free base, thereby ensuring robust and reproducible data in in vitro biochemical assays.
Chemical Identity & Physicochemical Profiling
Understanding the exact structural parameters and molecular weight of your starting materials is critical for accurate stoichiometric calculations and assay formulation.
The free base, 1,5-naphthyridin-3-amine, consists of the C8H7N3 formula[2]. When converted to the dihydrochloride salt, two equivalents of hydrochloric acid associate with the most basic sites on the molecule—primarily the N1 and N5 ring nitrogens, as the exocyclic 3-amino group's lone pair is partially delocalized into the electron-deficient aromatic system.
Table 1: Quantitative Structural & Physicochemical Data
Structural Biology: Mechanistic Rationale for Kinase Inhibition
The 1,5-naphthyridine scaffold is heavily utilized in the development of potent inhibitors targeting kinases such as PI3K/mTOR, MELK (Maternal Embryonic Leucine Zipper Kinase), and Plasmodium falciparum phosphatidylinositol-4-kinase[5][6][7].
The Causality of Binding:
The efficacy of 1,5-naphthyridines in kinase inhibition is not coincidental; it is governed by strict structural causality. The ATP-binding hinge region of most kinases features a highly conserved peptide backbone that acts as a hydrogen bond donor/acceptor complex. The 1,5-naphthyridine ring inserts itself into this hydrophobic cleft. The N1 and N5 nitrogen atoms act as potent hydrogen bond acceptors, while the 3-amino group (or its functionalized derivatives) can act as a hydrogen bond donor. This dual-action binding mimics the adenine ring of ATP, competitively blocking the kinase's active site and halting downstream phosphorylation cascades[5][6].
Mechanism of kinase inhibition via 1,5-naphthyridine scaffold binding to the ATP hinge region.
Synthetic Methodology & Experimental Protocols
To ensure scientific integrity and trustworthiness, the synthesis of 1,5-naphthyridin-3-amine dihydrochloride must be treated as a self-validating system. The following protocol utilizes a nucleophilic aromatic substitution (
SNAr
) approach, followed by controlled salt formation.
Protocol A: Synthesis of 1,5-Naphthyridin-3-amine (Free Base)
Rationale: The electron-withdrawing nature of the fused pyridine rings activates the 3-position towards nucleophilic attack, allowing for the displacement of a halogen leaving group[1].
Reagent Preparation: Charge a pressure vessel with 3-bromo-1,5-naphthyridine (1.0 eq) and Cesium Carbonate (
Cs2CO3
, 2.0 eq)[1].
Amination: Add a saturated solution of ammonia in methanol (
NH3
/MeOH) or a suitable primary amine equivalent.
Thermal Activation: Seal the vessel and heat the reaction mixture to 110 °C for 12–18 hours[1]. Causality: Elevated temperature and pressure are required to overcome the activation energy barrier of the
SNAr
reaction, while
Cs2CO3
acts as an inorganic base to scavenge the generated hydrobromic acid, preventing the protonation of the nucleophile.
Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate in vacuo. Purify via flash column chromatography (DCM/MeOH) to yield the pure free base (Molecular Weight: 145.16 g/mol )[2][3].
Protocol B: Dihydrochloride Salt Formation
Rationale: Converting the free base to a dihydrochloride salt drastically lowers the partition coefficient (LogP), preventing compound aggregation in aqueous biological buffers.
Dissolution: Dissolve the purified 1,5-naphthyridin-3-amine free base in a minimal volume of anhydrous diethyl ether or absolute ethanol.
Protonation: Slowly add 2.2 equivalents of a standardized anhydrous HCl solution in 1,4-dioxane dropwise at 0 °C under an inert argon atmosphere. Causality: The low temperature controls the exothermic protonation of the ring nitrogens, preventing localized heating and potential degradation.
Crystallization: Stir for 30 minutes until a dense precipitate forms. Filter the crystalline solid, wash with cold anhydrous ether, and dry under high vacuum to afford 1,5-naphthyridin-3-amine dihydrochloride (Molecular Weight: 218.08 g/mol )[3].
Synthetic workflow for 1,5-naphthyridin-3-amine dihydrochloride via amination and salt formation.
Biological Evaluation: Kinase Assay Protocol
Once the dihydrochloride salt is synthesized, it can be evaluated for its antiproliferative and kinase-inhibitory properties[1][6].
Compound Preparation: Prepare a 10 mM stock solution of 1,5-naphthyridin-3-amine dihydrochloride in 100% DMSO. Note: The dihydrochloride salt ensures rapid dissolution.
Serial Dilution: Perform a 3-fold serial dilution in assay buffer (50 mM HEPES pH 7.5, 10 mM
MgCl2
, 1 mM EGTA, 0.01% Brij-35) to create a 10-point concentration-response curve.
Enzyme Incubation: Combine the diluted compound with recombinant MELK enzyme (final concentration ~1 nM) in a 384-well microplate. Incubate for 15 minutes at room temperature to allow for pre-equilibrium binding[5].
Reaction Initiation: Add an ATP/substrate peptide mix (e.g., ULight-labeled peptide and Eu-anti-phospho antibody for TR-FRET readout) to initiate the kinase reaction.
Detection: After 60 minutes, read the plate on a TR-FRET compatible microplate reader. Calculate the
IC50
using a four-parameter logistic non-linear regression model.
References
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines
National Center for Biotechnology Information (PMC)
URL:[Link]
1,5-naphthyridin-3-amine dihydrochloride — Chemical Substance Information
NextSDS
URL:[Link]
WO2013109388A2 - 1,5-naphthyridine derivatives and melk inhibitors containing the same
Google Patents
URL
Identification, Characterization, and Optimization of 2,8-Disubstituted-1,5-naphthyridines as Novel Plasmodium falciparum Phosphatidylinositol-4-kinase Inhibitors
Medicines for Malaria Venture (MMV)
URL:[Link]
mechanism of action of 1,5-Naphthyridin-3-amine;dihydrochloride in biological systems
Title: Unveiling the Mechanism of Action of 1,5-Naphthyridin-3-amine Dihydrochloride: A Comprehensive Technical Whitepaper Executive Summary The 1,5-naphthyridine scaffold is a highly privileged bicyclic heteroaromatic s...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Unveiling the Mechanism of Action of 1,5-Naphthyridin-3-amine Dihydrochloride: A Comprehensive Technical Whitepaper
Executive Summary
The 1,5-naphthyridine scaffold is a highly privileged bicyclic heteroaromatic structure in medicinal chemistry. Specifically, 1,5-Naphthyridin-3-amine dihydrochloride and its substituted derivatives have emerged as versatile modulators of critical biological pathways, ranging from cardiovascular remodeling to oncology and infectious diseases. As a Senior Application Scientist, I have structured this whitepaper to dissect the core mechanisms of action of this compound, moving beyond basic target lists to explain the physicochemical causality behind its biological efficacy and the self-validating protocols required to study it.
Molecular Architecture and Physicochemical Causality
To understand the biological activity of 1,5-Naphthyridin-3-amine, one must first analyze its structural mechanics. The compound consists of two fused pyridine rings. The nitrogen atoms at positions 1 and 5 act as potent hydrogen-bond acceptors, which is the primary driver for its affinity toward the ATP-binding hinge regions of various enzymes[1].
Why the Dihydrochloride Salt?
In biological assays, the free base form of 1,5-naphthyridin-3-amine exhibits poor aqueous solubility, leading to compound aggregation and artificially flat dose-response curves. The use of the dihydrochloride salt [2] is a deliberate experimental choice. Protonation of the highly basic naphthyridine nitrogens significantly lowers the partition coefficient (LogP), ensuring rapid dissolution in aqueous assay buffers (like Tris-HCl or HEPES) and guaranteeing that the calculated inhibitory constants (Ki or IC50) reflect true molecular affinity rather than solubility limits.
A primary validated mechanism for 1,5-naphthyridin-3-amine derivatives is the competitive inhibition of Phosphodiesterase 4D (PDE4D)[3].
PDE4D is a critical enzyme responsible for hydrolyzing cyclic AMP (cAMP) into inactive AMP. In the context of chronic heart failure, PDE4D is pathologically upregulated, leading to the depletion of local cAMP pools within cardiomyocytes[4]. This depletion impairs Protein Kinase A (PKA) signaling, which is essential for proper cardiac contractile function.
Theoretical modeling and docking studies (utilizing the 3iak protein surface model) demonstrate that 1,5-naphthyridin-3-amine derivatives act as competitive inhibitors of PDE4D[3]. By occupying the active site, the compound prevents cAMP hydrolysis, thereby restoring intracellular cAMP levels. This cascade promotes positive inotropic effects and mitigates maladaptive cardiac remodeling without the severe arrhythmogenic side effects associated with older, non-selective PDE inhibitors[4].
Fig 1: PDE4D inhibition by 1,5-Naphthyridin-3-amine modulating the cAMP/PKA signaling pathway.
Secondary Mechanisms: Kinase Inhibition and Neuroimaging
Beyond PDE4D, the 1,5-naphthyridine core is a highly privileged pharmacophore for kinase inhibition and protein aggregation targeting.
ALK5 (TGF-β Type I Receptor) Inhibition: The nitrogen atoms of the naphthyridine ring interact directly with the backbone amides of the kinase hinge region. Specific derivatives of 1,5-naphthyridin-3-amine have been optimized as potent inhibitors of ALK5, achieving IC50 values in the low nanomolar range (e.g., 4-6 nM) while maintaining high selectivity over off-target kinases like p38 MAPK[1].
Antimalarial PI4K Inhibition: 2,8-disubstituted variants of the naphthyridine core have demonstrated dual-mechanism efficacy in antimalarial models by inhibiting Plasmodium falciparum phosphatidylinositol-4-kinase (PI4K) and simultaneously disrupting hemozoin formation[5].
Tau Pathology PET Tracers: The planar, electron-rich nature of the conjugated naphthyridine core allows it to intercalate or bind with high affinity to the beta-sheet structures of aggregated proteins. Consequently, derivatives such as N-(Pyridin-4-yl)-1,5-naphthyridin-2-amines are utilized as scaffolds for Positron Emission Tomography (PET) tracers to map Tau pathology in Alzheimer's disease[6].
To ensure scientific integrity, the evaluation of 1,5-Naphthyridin-3-amine dihydrochloride requires specific assay designs.
Rationale for TR-FRET: As an application scientist, I mandate the use of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over standard fluorescence intensity assays. The conjugated bicyclic heteroaromatic core of naphthyridines often exhibits intrinsic auto-fluorescence in the 400-500 nm range, which easily causes false-positive inhibition readouts in standard assays. TR-FRET utilizes a lanthanide chelate (e.g., Europium) with a long emission half-life. By introducing a microsecond time-delay before measurement, we completely gate out the short-lived background auto-fluorescence of the compound, creating a self-validating, high-fidelity system.
Protocol: PDE4D Inhibition Assay via TR-FRET
Compound Preparation: Dissolve 1,5-Naphthyridin-3-amine dihydrochloride in 100% DMSO to create a 10 mM stock. The dihydrochloride salt ensures complete solubilization. Perform a 3-fold serial dilution in DMSO, then dilute 1:100 into the assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.01% Brij-35) to reach a final DMSO concentration of 1%.
Enzyme Incubation: Add 5 µL of recombinant human PDE4D enzyme (at predetermined EC80 concentration) to a 384-well low-volume plate. Add 2.5 µL of the compound dilution series. Incubate for 15 minutes at room temperature (RT) to establish binding equilibrium.
Substrate Addition: Add 2.5 µL of fluorescently labeled cAMP substrate (e.g., d2-labeled cAMP). Incubate the plate for 60 minutes at RT protected from light.
Detection Phase: Add 10 µL of the TR-FRET detection mix containing Europium-cryptate labeled anti-cAMP antibody and lysis buffer to stop the enzymatic reaction.
Signal Quantification: Read the plate on a TR-FRET compatible microplate reader. Excite at 337 nm and measure emission at 620 nm (Europium) and 665 nm (d2).
Data Analysis: Calculate the 665/620 nm emission ratio. Fit the ratios to a 4-parameter logistic curve using standard analysis software to determine the IC50 and calculate the Ki using the Cheng-Prusoff equation.
Fig 2: Self-validating high-throughput screening workflow for enzyme inhibition assays.
In Vitro Biological Activity of 1,5-Naphthyridin-3-amine Dihydrochloride: A Technical Guide
Executive Summary & Chemical Rationale 1,5-Naphthyridin-3-amine dihydrochloride (CAS 1374970-91-8) is a highly versatile nitrogen-containing heterocyclic scaffold that serves as a foundational pharmacophore in modern dru...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Rationale
1,5-Naphthyridin-3-amine dihydrochloride (CAS 1374970-91-8) is a highly versatile nitrogen-containing heterocyclic scaffold that serves as a foundational pharmacophore in modern drug discovery[1]. While the free base form of 1,5-naphthyridin-3-amine is highly lipophilic, the dihydrochloride salt is specifically engineered for in vitro biological screening.
The Causality of the Salt Form: In high-throughput screening (HTS), compounds are typically stored in 100% DMSO and diluted into aqueous assay buffers. The highly planar, aromatic nature of the naphthyridine core often leads to rapid precipitation in standard 1% DMSO aqueous buffers, creating false negatives or light-scattering artifacts in optical assays. The dihydrochloride salt protonates the basic nitrogen atoms of the naphthyridine ring, significantly lowering the partition coefficient (LogP) and ensuring complete solvation in physiological buffers (pH 7.2–7.4) prior to cellular uptake.
Derivatives synthesized from this core exhibit a broad spectrum of in vitro biological activities, acting as Topoisomerase I (TopI) inhibitors, MALT1/Syk kinase suppressors, Nurr1 agonists, and P2X4 receptor modulators[2][3][4][5][6].
Mechanistic Pathways & Target Profiling
Oncology & Immunology: MALT1, Syk, and Topoisomerase I
The 1,5-naphthyridine core is structurally primed for DNA intercalation and kinase binding pocket occupation due to its rigid, planar geometry and hydrogen-bond accepting capabilities.
Syk and MALT1 Inhibition: In B-cell lymphomas and autoimmune disorders, 1,5-naphthyridine derivatives interrupt the B-Cell Receptor (BCR) signaling cascade[4]. By inhibiting Syk kinase and the downstream MALT1 paracaspase (part of the CARD11-BCL10-MALT1 complex), these compounds prevent NF-κB activation, leading to apoptosis in OCI-Ly3 cell lines[6].
Topoisomerase I Poisoning: Indeno-fused 1,5-naphthyridines act as TopI poisons. In vitro assays demonstrate that these compounds stabilize the TopI-DNA cleavable complex, preventing DNA religation and inducing double-strand breaks during replication, yielding potent antiproliferative effects against A549 (lung) and COLO 205 (colon) cancer cell lines[2][7].
Fig 1: Modulatory mechanism of 1,5-naphthyridine derivatives on the BCR/Syk/MALT1 signaling axis.
Neurology: P2X4 Modulation and Nurr1 Agonism
In the central nervous system, the electron-deficient nature of the 1,5-naphthyridine ring allows for highly selective binding to neuro-receptors without off-target toxicity.
P2X4 Receptors: Substituted naphthyridinylacetamides act as potent modulators of the P2X4 purinergic receptor, validated in vitro using human P2X4-expressing HEK293 cell FLIPR assays[3].
Nurr1 Agonism: Amide-coupled 1,5-naphthyridin-3-amine derivatives function as Nurr1 agonists, inducing neuroprotective gene expression (e.g., Tyrosine Hydroxylase, BDNF) in dopaminergic neurons, a critical mechanism for Parkinson's disease therapeutics[5].
Tau Pathology: Fluorinated N-(Pyridin-4-yl)-1,5-naphthyridin-2/3-amines exhibit high in vitro binding affinity to aggregated Tau proteins in Alzheimer's disease post-mortem brain tissues, serving as highly selective PET radiotracers[8].
Quantitative In Vitro Data Summary
The following table synthesizes the in vitro biological activity parameters of various 1,5-naphthyridin-3-amine derivatives across distinct therapeutic targets.
Target / Pathway
Disease Context
Representative In Vitro Assay
Typical IC₅₀ / EC₅₀ Range
Cell Line Used
Topoisomerase I
Oncology (Solid Tumors)
DNA Relaxation / Cleavage Assay
1.03 µM – 2.9 µM
A549, COLO 205, SKOV3
MALT1 Paracaspase
B-Cell Lymphoma
Fluorogenic Cleavage Assay
10 nM – 500 nM
OCI-Ly3
Syk Kinase
Autoimmune / Cancer
ADP-Glo™ Kinase Assay
< 50 nM
Purified Human Syk
P2X4 Receptor
Neuropathic Pain
FLIPR Calcium Influx Assay
100 nM – 1.5 µM
HEK293-hP2X4
Nurr1 Receptor
Parkinson's Disease
Gal4-Hybrid Reporter Gene Assay
50 nM – 300 nM
N27 Dopaminergic
Standardized Experimental Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols detail the in vitro workflows for evaluating 1,5-naphthyridine derivatives.
Cell-Based FLIPR Calcium Assay (P2X4 Modulation)
This assay measures intracellular calcium mobilization upon P2X4 receptor activation.
Causality & Rationale:
HEK293 cells are notoriously weakly adherent. We utilize Poly-D-Lysine coated plates to provide a positively charged electrostatic surface, preventing cell detachment during the rapid liquid handling steps of the FLIPR system. Fluo-4 AM is selected as the dye because its acetoxymethyl (AM) ester modification allows passive diffusion across the cell membrane; intracellular esterases then cleave the AM group, trapping the active fluorophore inside.
Step-by-Step Protocol:
Cell Seeding: Seed HEK293 cells stably expressing human P2X4 at 15,000 cells/well in 384-well Poly-D-Lysine coated black-wall, clear-bottom plates[3]. Incubate overnight at 37°C, 5% CO₂.
Dye Loading: Remove culture media and add 20 µL of Fluo-4 AM dye loading buffer containing 2.5 mM Probenecid. (Self-Validation: Probenecid inhibits organic anion transporters, preventing the premature efflux of the fluorescent dye). Incubate for 45 minutes at 37°C.
Compound Preparation: Dilute 1,5-naphthyridin-3-amine derivatives (from 10 mM dihydrochloride stock in DMSO) into assay buffer (HBSS + 20 mM HEPES).
Baseline Read & Addition: Transfer the plate to the FLIPR Tetra system. Record baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds.
Agonist/Modulator Injection: Automate the injection of the test compounds. Record fluorescence continuously for 3 minutes.
Validation: Include ATP as a positive control agonist and a DMSO-only well as a negative control. Calculate the Z'-factor; an assay is only deemed valid if Z' > 0.5.
This biochemical assay evaluates the direct intercalation and enzymatic inhibition properties of naphthyridine compounds.
Causality & Rationale:
Supercoiled plasmid DNA (pBR322) is utilized as the substrate because its topological unwinding by TopI produces distinct topoisomers that can be easily resolved by agarose gel electrophoresis. Ethidium bromide (EtBr) is strictly excluded from the primary reaction buffer because it intercalates DNA and alters its topology, which would artificially inhibit TopI activity. It is only introduced post-electrophoresis for visualization.
Step-by-Step Protocol:
Reaction Assembly: In a 20 µL reaction volume, combine 0.25 µg of supercoiled pBR322 DNA, 1 Unit of recombinant human Topoisomerase I, and varying concentrations of the naphthyridine derivative (0.1 µM to 100 µM) in TopI relaxation buffer (10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 15 µg/mL BSA).
Incubation: Incubate the mixture at 37°C for 30 minutes to allow enzymatic relaxation of the plasmid.
Termination: Stop the reaction by adding 4 µL of stop buffer (5% SDS, 0.025% bromophenol blue, 10% glycerol). (Self-Validation: SDS denatures the TopI enzyme, immediately halting the reaction and preventing further DNA modification).
Electrophoresis: Load the samples onto a 1% agarose gel (without EtBr) and run at 2 V/cm for 3 hours in 1x TAE buffer.
Visualization: Post-stain the gel in an EtBr solution (0.5 µg/mL) for 30 minutes, destain in water, and visualize under UV light. The IC₅₀ is determined by quantifying the disappearance of the supercoiled DNA band relative to the vehicle control[2].
Synthesis Pathways, Derivative Engineering, and Pharmacological Profiling of 1,5-Naphthyridin-3-amine Dihydrochloride
Executive Summary The 1,5-naphthyridine scaffold is a privileged structure in modern medicinal chemistry, offering unique hydrogen-bonding capabilities and metabolic stability. Specifically, 1,5-Naphthyridin-3-amine (CAS...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1,5-naphthyridine scaffold is a privileged structure in modern medicinal chemistry, offering unique hydrogen-bonding capabilities and metabolic stability. Specifically, 1,5-Naphthyridin-3-amine (CAS 14756-77-5) and its highly soluble dihydrochloride salt (CAS 1374970-91-8) serve as critical intermediates in the development of targeted therapeutics, ranging from Phosphodiesterase 4D (PDE4D) inhibitors for heart failure to potent TGF-β Type I receptor antagonists. This technical guide deconstructs the de novo synthesis of the 1,5-naphthyridine core, provides self-validating experimental protocols, and explores the causality behind derivative engineering.
De Novo Synthesis and Core Construction
The construction of the 1,5-naphthyridin-3-amine architecture requires precise control over cyclization and functionalization to avoid competitive side reactions. The most robust industrial and laboratory-scale approach involves a modified Skraup reaction followed by targeted halogenation and amination.
The Meldrum’s Acid Condensation Route
The primary synthetic route commences with the construction of the bicyclic core using 5-amino-2-methoxypyridine. As detailed in , the amine is reacted with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) and triethylorthoformate[1].
Mechanistic Causality : Triethylorthoformate acts as an electrophilic one-carbon synthon. The initial condensation forms an enamine intermediate. Subsequent thermal cyclization requires extreme temperatures (approx. 250 °C). Dowtherm A is utilized as the solvent because its high thermal mass and boiling point provide the necessary energy to drive the intramolecular cyclization without degrading the solvent or the highly reactive intermediate[2].
Halogenation and Nucleophilic Aromatic Substitution (SNAr)
Once the 4-hydroxy-1,5-naphthyridine core is established, the hydroxyl group must be activated for amination. This is achieved via chlorination using phosphorus oxychloride (POCl₃), followed by high-pressure amination[3].
Mechanistic Causality : The electron-deficient nature of the naphthyridine ring makes the newly formed C-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr). The addition of ammonia under high pressure forces the equilibrium toward the aminated product by maximizing the collision frequency of the gaseous nucleophile in the liquid phase.
Synthetic pathway of 1,5-Naphthyridin-3-amine dihydrochloride via Meldrum's acid cyclization.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, where each step contains internal checks to confirm reaction progress and prevent degradation.
Protocol A: POCl₃-Mediated Chlorination
According to , minimizing side reactions during chlorination requires strict thermal and pH control[3].
Setup : In a round-bottom flask equipped with a reflux condenser and calcium chloride drying tube, add 4-hydroxy-1,5-naphthyridine (1 eq.).
Reagent Addition : Carefully add POCl₃ (5-10 eq.). Causality: POCl₃ acts as both the solvent and the chlorinating agent.
Reflux : Heat the mixture to 105-110 °C for 2-4 hours. Validation: Monitor via TLC. Do not exceed 110 °C; excessive heat triggers decomposition, resulting in a black, tarry mixture[3].
Quenching : Cool to room temperature and pour slowly onto crushed ice with vigorous stirring. Validation: Ice quenching is mandatory. It dissipates the exothermic reaction of unreacted POCl₃ with water, preventing the thermal hydrolysis of the newly formed C-Cl bond back to a hydroxyl group.
Neutralization & Extraction : Slowly add saturated NaHCO₃ until pH reaches 7-8. Extract with dichloromethane. Validation: A pH of 7-8 ensures the basic naphthyridine nitrogens remain unprotonated, forcing the product into the organic phase.
Protocol B: High-Pressure Amination and Salt Formation
Amination : Dissolve the 4-chloro-1,5-naphthyridine derivative in methanol. Add an excess of ammonia in methanol.
Pressurization : Seal the mixture in a pressure vessel and heat to 100-150 °C for 6-8 hours.
Recovery : Cool the vessel completely before opening. Validation: Cooling prevents the explosive off-gassing of unreacted NH₃ and drives the precipitation of the aminated free base.
Dihydrochloride Formation : Dissolve the free base in a minimal amount of dry ethanol. Add 2.1 equivalents of anhydrous HCl in dioxane. The dihydrochloride salt (CAS 1374970-91-8) will immediately precipitate. Causality: Protonating both the exocyclic amine and the most basic ring nitrogen drastically lowers the lattice energy required for aqueous dissolution, optimizing the compound for biological assays[4].
The 1,5-naphthyridin-3-amine scaffold is highly versatile. By functionalizing the 3-amino group or substituting the ring system, researchers have unlocked several distinct pharmacological profiles.
Phosphodiesterase 4D (PDE4D) Inhibitors
Recent computational and in vitro models have demonstrated that amine derivatives of 1,5-naphthyridine act as potent inhibitors of PDE4D. According to research published in the , these derivatives successfully dock with the 3iak protein surface[5].
Mechanism : By lowering the inhibition constant compared to traditional controls (e.g., zatolmilast), these derivatives offer a promising therapeutic alternative for chronic heart failure, potentially avoiding the severe emetogenic (nausea/vomiting) side effects associated with older non-selective PDE inhibitors[5].
TGF-β Type I Receptor (ALK5) Inhibitors
Structural modifications of the 1,5-naphthyridine core have yielded highly selective inhibitors of the TGF-β Type I receptor, a critical target in oncology and fibrosis. As reported in the , pyrazole-coupled 1,5-naphthyridines act as ATP-competitive kinase inhibitors[6].
Mechanism : X-ray crystallography reveals that the N5 nitrogen of the 1,5-naphthyridine ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone NH of His-283 in the ALK5 kinase domain[6].
Advanced Fluorination (Fluoronaphthyridines)
Fluorinated derivatives (e.g., for antibacterial candidates like GSK966587) exhibit enhanced metabolic stability. Traditional Balz-Schiemann fluorination fails due to the highly unstable nature of naphthyridine diazonium salts. To circumvent this, a one-pot diazotation-fluorodediazoniation method utilizing 6-methoxy-1,5-naphthyridin-3-amine in anhydrous HF was developed, as detailed in [7]. This bypasses intermediate isolation, safely yielding high-purity fluoronaphthyridines.
Pharmacological applications and derivative pathways of the 1,5-naphthyridine scaffold.
Quantitative Data Summary
The table below consolidates the structure-activity relationships and synthetic efficiencies of the discussed 1,5-naphthyridine derivatives.
Derivative / Scaffold
Primary Target / Application
Key Mechanistic Interaction
Reference
1,5-Naphthyridin-3-amine
PDE4D (Heart Failure)
Binds 3iak protein surface; lowers inhibition constant vs. controls.
Intramolecular interaction analysis of forty amine derivatives with phosphodiesterase 4D using a theoretical model
Source: Brazilian Journal of Science
URL:[Link]
Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
A One-Pot Diazotation–Fluorodediazoniation Reaction and Fluorine Gas for the Production of Fluoronaphthyridines
Source: Organic Process Research & Development (ACS Publications)
URL:[Link]
Fused 1,5-Naphthyridines: Synthetic Tools and Applications
Source: Molecules (MDPI)
URL:[Link]
pharmacokinetic properties of 1,5-Naphthyridin-3-amine;dihydrochloride
An In-Depth Technical Guide A Framework for Determining the Pharmacokinetic Properties of 1,5-Naphthyridin-3-amine;dihydrochloride Abstract The 1,5-naphthyridine scaffold is a privileged heterocycle in medicinal chemistr...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
A Framework for Determining the Pharmacokinetic Properties of 1,5-Naphthyridin-3-amine;dihydrochloride
Abstract
The 1,5-naphthyridine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] This guide addresses the critical next step for any novel compound within this class: the comprehensive evaluation of its pharmacokinetic (PK) properties. A comprehensive review of scientific literature reveals a notable absence of publicly available in vivo or pharmacokinetic data specifically for 1,5-Naphthyridin-3-amine;dihydrochloride.[3] Therefore, this document provides not a summary of known data, but a robust, field-proven framework for the systematic investigation of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. As a Senior Application Scientist, the following narrative is structured to explain the causality behind experimental choices, ensuring a self-validating system of protocols designed to move a novel chemical entity from the bench to a well-characterized preclinical candidate.
The Strategic Importance of Early ADME Profiling
In modern drug discovery, the "fail fast, fail cheap" paradigm is paramount. Optimizing the ADME properties of a molecule is often the most challenging aspect of a discovery program.[4] Early, integrated assessment of these properties allows medicinal chemists to make data-driven decisions, prioritize the most promising chemical series, and mitigate the risk of costly late-stage failures.[5][6] This guide outlines a logical, tiered approach to fully characterize 1,5-Naphthyridin-3-amine;dihydrochloride (herein referred to as the 'Compound').
Phase I: Foundational In Vitro ADME Characterization
The initial phase focuses on a suite of well-established in vitro assays to assess the fundamental physicochemical and biochemical properties of the Compound. These assays are cost-effective, have high throughput, and provide the first glimpse into the potential in vivo behavior of the molecule.
Physicochemical Properties
The dihydrochloride salt form suggests good aqueous solubility, but this must be quantified. These properties are foundational, influencing everything from dissolution to membrane permeability.
Experimental Protocol: Kinetic and Thermodynamic Solubility
Kinetic Solubility (DMSO Stock Dilution):
Prepare a high-concentration stock solution of the Compound in 100% DMSO (e.g., 10 mM).
Serially dilute the stock into an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
Incubate for a set period (e.g., 2 hours) at room temperature.
Measure the concentration of the Compound remaining in the solution after filtering out any precipitate, typically by LC-UV or LC-MS/MS.
Causality: This mimics the rapid precipitation that can occur upon injection or dilution of a DMSO stock into aqueous media, providing an early warning of potential solubility issues in assays.
Thermodynamic Solubility (Solid State):
Add an excess of solid Compound to the buffer of interest (pH 7.4, and potentially acidic buffers like pH 2.0 to simulate gastric fluid).
Shake the suspension at a controlled temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).
Filter the suspension and quantify the concentration of the dissolved Compound.
Causality: This represents the true equilibrium solubility and is more predictive of solubility-limited absorption in vivo.
Absorption Potential: Membrane Permeability
For oral administration, a drug must cross the intestinal epithelium. We assess this using a cell-free and a cell-based model.
A 96-well filter plate is coated with a lipid-infused artificial membrane (e.g., lecithin in dodecane).
The donor wells are filled with the Compound in buffer at a relevant pH.
The acceptor wells are filled with buffer.
After incubation (e.g., 4-16 hours), the concentration of the Compound in both donor and acceptor wells is measured.
Permeability (Pₑ) is calculated.
Causality: PAMPA exclusively measures passive diffusion. It is a rapid and inexpensive way to determine if the Compound has the fundamental lipophilicity and size characteristics to cross a lipid bilayer.
Human colon adenocarcinoma (Caco-2) cells are seeded on a semi-permeable membrane in a transwell plate and cultured for ~21 days until they differentiate into a polarized monolayer resembling intestinal enterocytes, complete with tight junctions and active transporters.
The integrity of the monolayer is confirmed using a marker like Lucifer Yellow.
The Compound is added to either the apical (A) or basolateral (B) side.
Samples are taken from the opposite side over time (e.g., up to 2 hours).
Apparent permeability (Pₐₚₚ) is calculated in both directions (A-to-B and B-to-A).
The efflux ratio (Pₐₚₚ B-A / Pₐₚₚ A-B) is determined.
Causality: An efflux ratio significantly >2 suggests the Compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit oral absorption and brain penetration.[4] This assay integrates passive diffusion and active transport, providing a more biologically relevant prediction of intestinal absorption.
Metabolic Stability
Metabolism is a primary driver of drug clearance. Understanding the rate and sites of metabolism is critical for predicting half-life and potential drug-drug interactions (DDIs).
Incubate the Compound at a low concentration (e.g., 1 µM) with liver microsomes (from human and preclinical species like rat and dog) and the required cofactor, NADPH (to initiate Phase I metabolism).
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 min).
Quench the reaction with a solvent like acetonitrile.
Quantify the disappearance of the parent compound over time using LC-MS/MS.
Calculate the intrinsic clearance (CLᵢₙₜ) and in vitro half-life (t½).
Causality: Microsomes contain the majority of the Cytochrome P450 (CYP) enzymes responsible for oxidative (Phase I) metabolism. This is a primary screen for metabolic liability.
Hepatocyte Stability:
Perform a similar incubation using cryopreserved, plated hepatocytes.
Causality: Hepatocytes contain both Phase I and Phase II (e.g., UGTs, SULTs) enzymes, as well as transporters. This provides a more complete picture of hepatic metabolism and clearance.[7] Comparing results to the microsomal assay can indicate the involvement of non-CYP metabolic pathways.
Distribution: Plasma Protein Binding (PPB)
Only the unbound (free) fraction of a drug is available to interact with its target and be metabolized or excreted. High PPB can significantly impact a drug's efficacy and disposition.
A RED device consists of two chambers separated by a semi-permeable membrane that allows small molecules to pass but retains proteins.
Add plasma (human and preclinical species) to one chamber and the Compound.
Add buffer to the other chamber.
Incubate until equilibrium is reached (typically 4-6 hours).
Measure the concentration of the Compound in both the plasma and buffer chambers.
Calculate the fraction unbound (fᵤ).
Causality: This is the gold-standard method for determining PPB. The fᵤ is a critical parameter used in PK modeling and for interpreting in vitro potency data.[7]
Table 1: Representative Data Summary for In Vitro ADME Profiling
Parameter
Assay
Result
Interpretation
Solubility
Thermodynamic (pH 7.4)
>100 µM
High solubility, unlikely to be absorption-limited.
Permeability
Caco-2 (Pₐₚₚ A-B)
15 x 10⁻⁶ cm/s
High permeability, good potential for oral absorption.
Caco-2 Efflux Ratio
1.2
Not a substrate for major efflux transporters.
Metabolism
Human Liver Microsomes (t½)
45 min
Moderate stability; likely to have acceptable hepatic clearance.
Human Hepatocytes (t½)
35 min
Stability similar to microsomes, suggesting Phase I metabolism is dominant.
Distribution
Human Plasma Protein Binding
92% bound (fᵤ = 0.08)
Moderately high binding; free concentrations must be considered.
Phase II: Bioanalytical Method Development
A robust and validated bioanalytical method is the bedrock of any in vivo PK study. Without the ability to accurately measure the drug in a complex biological matrix, all subsequent data is meaningless. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the industry standard for this purpose.[8][9]
Experimental Protocol: LC-MS/MS Method Validation
Method Development:
Optimize MS parameters for the Compound (and a suitable internal standard) using direct infusion to find the optimal precursor/product ion transitions (Multiple Reaction Monitoring, MRM).
Develop an HPLC or UPLC method that provides good chromatographic peak shape and retention, separating the analyte from matrix components.
Optimize sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering matrix components and concentrate the analyte.
Method Validation (per FDA/EMA Guidelines):
Selectivity: Analyze blank matrix from multiple sources to ensure no endogenous components interfere with the analyte peak.
Linearity & Range: Prepare a calibration curve by spiking known concentrations of the Compound into the blank matrix. The curve must have a correlation coefficient (r²) >0.99.[10]
Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations. Accuracy (% bias) and precision (%CV) should typically be within ±15%.[10]
Matrix Effect: Assess whether the matrix enhances or suppresses the analyte's MS signal.
Stability: Confirm the stability of the Compound in the matrix under relevant conditions (bench-top, freeze-thaw cycles, long-term storage).
Phase III: Definitive In Vivo Pharmacokinetic Studies
With a validated bioanalytical method, we can proceed to animal studies to understand how the Compound behaves in a whole organism. The rat is a common initial species for these studies.[11]
Study Design: IV and PO Administration
To fully characterize the Compound's PK, it must be administered by both intravenous (IV) and oral (PO) routes in parallel groups of animals (e.g., male Sprague-Dawley rats).
IV Administration: This route provides 100% bioavailability by definition. The resulting data is used to calculate fundamental systemic parameters like Clearance (CL) and Volume of Distribution (Vd).
PO Administration: This route is used to assess oral absorption and determine key parameters like Cₘₐₓ (maximum concentration), Tₘₐₓ (time to Cₘₐₓ), and, crucially, Oral Bioavailability (F%).
Experimental Protocol: Rat Pharmacokinetic Study
Acclimatization & Dosing:
Acclimate surgically cannulated (e.g., jugular vein) rats for several days. Cannulation allows for serial blood sampling without stressing the animal.
Fast animals overnight before dosing.
Administer the Compound via IV bolus (e.g., 1 mg/kg) or oral gavage (e.g., 5 mg/kg). The formulation vehicle must be chosen carefully to ensure the Compound is fully dissolved.
Blood Sampling:
Collect sparse blood samples (e.g., ~100 µL) at specified time points into tubes containing an anticoagulant (e.g., K₂EDTA).
Process blood to plasma via centrifugation and store frozen at -80°C until analysis.
Sample Analysis & Data Processing:
Analyze plasma samples using the validated LC-MS/MS method.
Plot the plasma concentration versus time data.
Perform non-compartmental analysis (NCA) using software like Phoenix WinNonlin to calculate PK parameters.
Table 2: Key Pharmacokinetic Parameters Derived from In Vivo Studies
Parameter
Abbreviation
Definition
How It's Used
Clearance
CL
The volume of plasma cleared of the drug per unit time.
A measure of the body's efficiency in eliminating the drug. Low CL is often desirable.
Volume of Distribution
Vd
The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Indicates the extent of drug distribution into tissues. A Vd > ~0.6 L/kg suggests tissue distribution.
Terminal Half-Life
t½
The time required for the plasma concentration to decrease by half.
Determines the dosing interval and time to reach steady-state.
Area Under the Curve
AUC
The total drug exposure over time.
A key parameter for assessing bioavailability and exposure-response relationships.
Oral Bioavailability
F%
The fraction of the oral dose that reaches systemic circulation.
Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO). A critical parameter for oral drug viability.
Visualizing the Experimental & Analytical Workflow
A clear workflow ensures reproducibility and understanding of the entire process from animal dosing to final data interpretation.
Caption: Workflow for an in vivo pharmacokinetic study.
Phase IV: Excretion and Metabolite Identification
Understanding the routes of elimination (urine vs. feces) and the metabolic fate of a compound is essential for a complete PK profile and for planning human studies.
Experimental Protocol: Mass Balance & Metabolite ID
Radiolabeling: Synthesize the Compound with a ¹⁴C label at a metabolically stable position.
Dosing & Sample Collection: Dose a small cohort of rats with the ¹⁴C-labeled Compound. House the animals in metabolic cages that allow for the separate collection of urine, feces, and expired air over an extended period (e.g., 72-168 hours).
Mass Balance: Quantify the total radioactivity in the collected urine, feces, and cage wash to determine the percentage of the administered dose recovered. This confirms the primary routes of excretion. A recovery of >85% is typically desired.[12]
Metabolite Profiling & Identification:
Pool samples from peak excretion time points.
Use radio-chromatography (e.g., HPLC with an in-line radioactivity detector) to profile the radioactive peaks in plasma, urine, and feces.
Use high-resolution LC-MS/MS to obtain accurate mass measurements and fragmentation patterns of the metabolite peaks to elucidate their structures (e.g., hydroxylations, glucuronidations, etc.).[12]
Causality: Identifying major metabolites is a regulatory expectation. If a human metabolite is unique or disproportionately high compared to preclinical species, it may require separate safety qualification.
An In-depth Technical Guide to 1,5-Naphthyridin-3-amine Dihydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 1,5-Naphthyridin-3-amine dihydr...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 1,5-Naphthyridin-3-amine dihydrochloride. The 1,5-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as kinase inhibitors in oncology.[1][2] This document details the synthesis, reactivity, and potential applications of 1,5-Naphthyridin-3-amine dihydrochloride, offering valuable insights for researchers engaged in drug discovery and development.
Introduction
The 1,5-naphthyridine core, a bicyclic heteroaromatic system containing two nitrogen atoms, is a privileged structure in the design of biologically active molecules.[3] Its derivatives have garnered significant interest due to their diverse pharmacological properties.[1] 1,5-Naphthyridin-3-amine, and its dihydrochloride salt, serve as a key building block for the synthesis of more complex molecules with therapeutic potential. The presence of the amino group at the 3-position provides a crucial handle for further chemical modifications, allowing for the exploration of structure-activity relationships in drug design. This guide aims to consolidate the available technical information on 1,5-Naphthyridin-3-amine dihydrochloride to facilitate its use in research and development.
Physicochemical Properties
The dihydrochloride salt of 1,5-Naphthyridin-3-amine is typically a solid. While specific experimental data for the dihydrochloride is limited, the properties of the free base and related compounds provide valuable insights.
No specific data available. General solubility of similar compounds suggests solubility in DMSO and aqueous buffers.
Storage
Store in a cool, dry, well-ventilated area in a tightly sealed container.[6]
Synthesis and Reactivity
The synthesis of 1,5-Naphthyridin-3-amine typically involves the construction of the naphthyridine core followed by the introduction of the amino group. A common and effective method involves the cyclization of a suitable 3-aminopyridine derivative.
Synthetic Pathway
A plausible and widely utilized approach for the synthesis of the 1,5-naphthyridine skeleton is the Skraup synthesis.[1][7] This reaction involves the treatment of a 3-aminopyridine with glycerol, sulfuric acid, and an oxidizing agent.[7] The glycerol is dehydrated in situ to form acrolein, which then undergoes a Michael addition with the aminopyridine, followed by cyclization and oxidation to yield the 1,5-naphthyridine ring system.[7]
To obtain 1,5-Naphthyridin-3-amine, a common strategy is the nitration of the 1,5-naphthyridine core to introduce a nitro group at the 3-position, followed by reduction of the nitro group to an amine.
Navigating In Vivo Evaluation of 1,5-Naphthyridin-3-amine;dihydrochloride: A Protocol Framework for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals Part 1: Preclinical Considerations and Strategy Before embarking on extensive in vivo studies, a thorough preclinical research plan is paramount to ensure e...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Part 1: Preclinical Considerations and Strategy
Before embarking on extensive in vivo studies, a thorough preclinical research plan is paramount to ensure ethical conduct, resource optimization, and the generation of robust, reproducible data.[5][6][7] The initial phase of research should focus on characterizing the compound and establishing the feasibility of the intended in vivo model.
The Importance of Pilot Studies
Given the lack of specific in vivo data for 1,5-Naphthyridin-3-amine;dihydrochloride, pilot studies are not just recommended, but essential.[8] These preliminary investigations, using a small number of animals, are crucial for:
Determining Maximum Tolerated Dose (MTD): Establishing a safe dose range and identifying potential acute toxicities.
Evaluating Formulation and Solubility: Ensuring the compound can be administered effectively and that the vehicle is inert.[9][10]
Informing Sample Size Calculations: Providing initial data on variability and effect size to power subsequent, larger studies appropriately.[7]
Refining Methodologies: Optimizing procedures for administration, sample collection, and endpoint analysis.[8]
Ethical Considerations in Animal Research
All animal studies must be conducted in strict accordance with ethical guidelines and receive approval from an Institutional Animal Care and Use Committee (IACUC).[11][12][13] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be a guiding philosophy throughout the experimental design process.[8]
Replacement: When possible, in vitro or computational models should be used to answer research questions before proceeding to in vivo experiments.
Reduction: The number of animals used should be minimized to the amount necessary to obtain statistically significant results.
Refinement: Procedures should be optimized to minimize any pain, distress, or discomfort to the animals.[14]
Part 2: Experimental Workflow and Protocols
The following sections provide a detailed, step-by-step approach to conducting in vivo studies with 1,5-Naphthyridin-3-amine;dihydrochloride. This workflow is designed to be adaptable based on the specific research question and the results of initial pilot studies.
Experimental Workflow Diagram
The overall workflow for in vivo evaluation can be visualized as follows:
Caption: Hypothetical mechanism of action for a 1,5-naphthyridine derivative.
Conclusion
The in vivo evaluation of 1,5-Naphthyridin-3-amine;dihydrochloride requires a systematic and ethically sound approach. This guide provides a robust framework for researchers to design and execute preclinical studies, from initial formulation and pilot experiments to definitive efficacy and toxicology assessments. By adhering to these principles and protocols, scientists can generate high-quality, reproducible data that will be instrumental in advancing our understanding of this promising compound and its potential therapeutic applications.
References
Institutional Animal Care & Use Committee (IACUC) - Ethical Principles. Balamand. Available from: [Link]
Study of Different Routes of Drug Administration in Mice and Rats. RJPTSimLab. Available from: [Link]
Study of Different Routes of Drug Administration on Mice or Rats. Scribd. Available from: [Link]
Designing an In Vivo Preclinical Research Study. Preprints.org. Available from: [Link]
Designing an In Vivo Preclinical Research Study. MDPI. Available from: [Link]
Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. American Psychological Association. Available from: [Link]
Routes and Volumes of Administration in Mice. University of Iowa. Available from: [Link]
The role of animal models in pharmacokinetic-pharmacodynamic modelling for the evaluation of conjugated antibodies. ResearchGate. Available from: [Link]
Guidelines for the administration of substances to rodents. Norwegian University of Science and Technology. Available from: [Link]
Routes of drug administration Dr.NITIN. Slideshare. Available from: [Link]
Code of Ethics for the Care and Use of Animals. University of Connecticut. Available from: [Link]
How to Design an In Vivo Pilot Study. Anilocus. Available from: [Link]
Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. Ichor Bio. Available from: [Link]
Tackling In Vivo Experimental Design. ModernVivo. Available from: [Link]
Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. PubMed. Available from: [Link]
THE ETHICAL USE OF LABORATORY ANIMALS FOR MEDICAL RESEARCH. National University of Singapore. Available from: [Link]
Identification of Suitable Formulations for High Dose Oral Studies in Rats Using In Vitro Solubility Measurements, the Maximum Absorbable Dose Model, and Historical Data Sets. ACS Publications. Available from: [Link]
Ethics of Animal Use in Research. University of Washington. Available from: [Link]
Biological Activity of Naturally Derived Naphthyridines. PMC. Available from: [Link]
Identification of Suitable Formulations for High Dose Oral Studies in Rats Using In Vitro Solubility Measurements, the Maximum Absorbable Dose Model, and Historical Data Sets. Figshare. Available from: [Link]
Animal models. EUPATI Toolbox. Available from: [Link]
1,5-Naphthyridine and Some of Its Alkyl Derivatives. ACS Publications. Available from: [Link]
Scaling Pharmacodynamics from In Vitro and Preclinical Animal Studies to Humans. PMC. Available from: [Link]
Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Taylor & Francis Online. Available from: [Link]
Formulation Development and Optimization via In Vivo Predictive In Vitro and In Silico Tools. University of Bonn. Available from: [Link]
Biological Activity of Naturally Derived Naphthyridines. Semantic Scholar. Available from: [Link]
Synthesis and anticholinesterase activity of novel non-hepatotoxic naphthyridine-11-amine derivatives. PubMed. Available from: [Link]
In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Walsh Medical Media. Available from: [Link]
Pharmacodynamic Parameters of Pharmacokinetic/Pharmacodynamic (PK/PD) Integration Models. Frontiers. Available from: [Link]
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. Available from: [Link]
Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. Available from: [Link]
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. Available from: [Link]
2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. ACS Publications. Available from: [Link]
Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. PMC. Available from: [Link]
Antimicrobial Activity of Naphthyridine Derivatives. MDPI. Available from: [Link]
Fused 1,5-naphthyridines. Encyclopedia.pub. Available from: [Link]
Clinical pharmacology and pharmacokinetics guidelines. European Medicines Agency. Available from: [Link]
Suzuki cross-coupling reaction protocols with 1,5-Naphthyridin-3-amine;dihydrochloride
An Application Guide to Suzuki-Miyaura Cross-Coupling with 1,5-Naphthyridin-3-amine;dihydrochloride Introduction: The Significance of the 1,5-Naphthyridine Scaffold The 1,5-naphthyridine framework is a privileged heteroc...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to Suzuki-Miyaura Cross-Coupling with 1,5-Naphthyridin-3-amine;dihydrochloride
Introduction: The Significance of the 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine framework is a privileged heterocyclic motif integral to medicinal chemistry and materials science.[1][2] Its rigid, planar structure and defined hydrogen bonding capabilities make it a valuable scaffold for designing molecules that interact with biological targets. Consequently, derivatives of 1,5-naphthyridine are found in a wide array of pharmacologically active compounds.[3][4] The functionalization of this core structure is paramount for drug discovery, and among the most powerful tools for creating C-C bonds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6]
This guide provides a detailed examination of the Suzuki-Miyaura coupling protocols specifically for 1,5-Naphthyridin-3-amine, supplied as a dihydrochloride salt. This substrate presents a unique set of challenges, including the potential for catalyst inhibition by its multiple nitrogen atoms and the need to manage its salt form.[7][8] We will explore the causality behind experimental choices, from catalyst and ligand selection to the critical role of the base, providing researchers with a robust framework for success.
Understanding the Substrate: Challenges and Considerations
1,5-Naphthyridin-3-amine is a highly polar, electron-deficient heteroaromatic amine. The presence of two ring nitrogens in addition to the exocyclic amino group creates multiple Lewis-basic sites that can coordinate to the palladium catalyst. This coordination can lead to the formation of inactive catalyst species, effectively poisoning the catalytic cycle and resulting in low or no product yield.[9][10]
Furthermore, the substrate is provided as a dihydrochloride salt . This has two immediate practical implications:
Stoichiometry of the Base: A sufficient amount of base must be added to neutralize two equivalents of hydrochloric acid before it can participate in the catalytic cycle's transmetalation step.
Solubility: The salt form may have different solubility characteristics than the free base, influencing the choice of solvent.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[11][12] The cycle is generally understood to have three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the heteroaromatic substrate, forming a Pd(II) intermediate.
Transmetalation: The organic group from the organoboron species is transferred to the Pd(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[13][14]
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst to re-enter the cycle.[15]
Caption: General experimental workflow for the Suzuki cross-coupling reaction.
Protocol 1: General Procedure for Suzuki Coupling
This protocol is a representative example. Optimization of temperature, reaction time, and reagent stoichiometry may be required for specific boronic acids.
Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add 1,5-Naphthyridin-3-amine;dihydrochloride, the boronic acid, and K₃PO₄.
Catalyst Addition: In a separate vial, briefly mix the Pd₂(dba)₃ and SPhos, then add this mixture to the Schlenk flask.
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe. A typical solvent ratio is 5:1 Dioxane:Water. The concentration should be approximately 0.1 M with respect to the limiting reagent.
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
Monitoring: Monitor the reaction progress by TLC or LC-MS. After starting material is consumed (typically 4-18 hours), cool the reaction to room temperature.
Workup: Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Summary and Troubleshooting
The following table summarizes recommended starting conditions for various boronic acid partners.
Boronic Acid Type
Palladium Source
Ligand
Base (equiv)
Solvent
Temp (°C)
Notes
Electron-Neutral/Rich Aryl
Pd₂(dba)₃ (2 mol%)
SPhos (8 mol%)
K₃PO₄ (4.0)
Dioxane/H₂O (5:1)
100
Standard, robust conditions.
Electron-Deficient Aryl
Pd(OAc)₂ (2 mol%)
XPhos (4 mol%)
Cs₂CO₃ (3.0)
Toluene
110
May require a stronger base and higher temperature. [16]
Heteroaryl (e.g., Pyridyl)
PdCl₂(dppf) (5 mol%)
(self-ligated)
K₂CO₃ (3.0)
DMF
90
Dppf can be effective for some heteroaryl couplings.
Vinyl
Pd(PPh₃)₄ (5 mol%)
(self-ligated)
K₃PO₄ (4.0)
Dioxane/H₂O (5:1)
80
Often proceeds at lower temperatures.
Troubleshooting Common Issues:
Problem
Possible Cause(s)
Suggested Solution(s)
Low or No Conversion
1. Catalyst deactivation by substrate. 2. Insufficiently active catalyst. 3. Inactive boronic acid (protodeboronation).
1. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, RuPhos). 2. Increase catalyst loading slightly (e.g., to 5 mol%). 3. Use the corresponding boronic ester (e.g., pinacol ester) instead of the acid. Ensure strictly anhydrous/degassed conditions.
Formation of Homocoupled Boronic Acid
Oxygen present in the reaction vessel.
Rigorously degas all solvents and ensure a robust inert atmosphere throughout the reaction.
Dehalogenation of Starting Material
Presence of water and base can lead to hydrodehalogenation.
Use a stronger, less-hydrated base like Cs₂CO₃ in an anhydrous solvent system (e.g., Toluene).
Conclusion
The Suzuki-Miyaura cross-coupling of 1,5-Naphthyridin-3-amine;dihydrochloride is a challenging but highly rewarding transformation for accessing valuable chemical entities. Success requires a deliberate and informed approach to reaction design. The key factors are the use of a robust catalytic system composed of a palladium source and a bulky, electron-rich phosphine ligand, and the selection of a sufficiently strong base in the correct stoichiometry to both neutralize the substrate's salt form and activate the organoboron species. By understanding the underlying principles and applying the protocols outlined in this guide, researchers can confidently and efficiently functionalize this important heterocyclic scaffold.
References
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction . ChemCatChem. Available at: [Link]
Suzuki reaction - Wikipedia . Wikipedia. Available at: [Link]
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines . Molecules. Available at: [Link]
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines . R Discovery. Available at: [Link]
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction . ChemCatChem. Available at: [Link]
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines . PubMed. Available at: [Link]
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances . ResearchGate. Available at: [Link]
Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 . Royal Society of Chemistry. Available at: [Link]
Principles of the Suzuki Coupling Reaction . Encyclopedia.pub. Available at: [Link]
Suzuki-Miyaura Coupling . Chemistry LibreTexts. Available at: [Link]
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines . ResearchGate. Available at: [Link]
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters . RSC Publishing. Available at: [Link]
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction . ChemCatChem. Available at: [Link]
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate . Angewandte Chemie. Available at: [Link]
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure . Journal of the American Chemical Society. Available at: [Link]
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design . ResearchGate. Available at: [Link]
2.6: Suzuki-Miyaura Coupling . Chemistry LibreTexts. Available at: [Link]
Suzuki Coupling . Organic Chemistry Portal. Available at: [Link]
Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions . Chemical.AI. Available at: [Link]
New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides . Organic Chemistry Portal. Available at: [Link]
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities . Molecules. Available at: [Link]
Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction . ResearchGate. Available at: [Link]
Application Note: Optimized Sample Preparation of 1,5-Naphthyridin-3-amine Dihydrochloride for Mass Spectrometry
Chemical Profiling & MS Implications 1,5-Naphthyridin-3-amine (CAS: 14756-77-5) is a bicyclic heteroaromatic primary amine with the empirical formula C₈H₇N₃ and a free base molecular weight of 145.16 g/mol (). Due to the...
Author: BenchChem Technical Support Team. Date: March 2026
Chemical Profiling & MS Implications
1,5-Naphthyridin-3-amine (CAS: 14756-77-5) is a bicyclic heteroaromatic primary amine with the empirical formula C₈H₇N₃ and a free base molecular weight of 145.16 g/mol (). Due to the presence of basic nitrogen atoms in both the naphthyridine core and the exocyclic amine, the compound readily ionizes in Positive Electrospray Ionization (ESI+) to form a highly stable [M+H]⁺ ion at m/z 146.07.
However, in drug development and synthetic workflows, this compound is frequently isolated as a dihydrochloride salt to enhance its aqueous solubility and shelf stability. The introduction of high concentrations of inorganic chloride salts presents a severe challenge for mass spectrometry. If injected directly, non-volatile or highly concentrated salts cause significant ion suppression, competitive ionization, and long-term contamination or blockage of the mass spectrometer's vacuum components and sample delivery lines ()[1].
Causality in Experimental Design: The "Why"
To achieve high-sensitivity detection without damaging the instrument, the sample preparation strategy must explicitly address the chloride matrix. We utilize two distinct pathways based on the analytical platform:
Chromatographic Desalting (For LC-MS/MS): Instead of removing the salt prior to injection, we leverage the differential retention of the highly polar chloride ion and the organic amine on a reversed-phase column. The chloride ions have no retention and elute in the void volume. By programming a divert valve to route the first 1.5–2.0 minutes of the eluent to waste, the salt is safely discarded before the amine elutes into the MS source ()[2].
Physical Desalting (For Direct Infusion MS): When chromatographic separation is unavailable, the salt must be physically removed. Simply diluting the sample is insufficient to prevent chloride adduct formation. Instead, the sample is treated with a base (e.g., ammonium hydroxide) to deprotonate the amine. This "free-basing" step drives the neutral 1,5-naphthyridin-3-amine into an organic extraction phase, leaving the chloride salts behind in the aqueous waste.
Decision Workflow
Caption: Workflow for 1,5-Naphthyridin-3-amine dihydrochloride MS sample preparation.
This high-throughput protocol relies on in-line separation to protect the MS source.
Stock Solution Preparation: Dissolve 1.0 mg of 1,5-Naphthyridin-3-amine dihydrochloride in 1.0 mL of LC-MS grade Water containing 0.1% Formic Acid.
Causality: Water efficiently disrupts the ionic crystal lattice of the salt. Formic acid provides an excess of volatile protons, outcompeting chloride ions for the amine's basic sites and ensuring the analyte remains protonated.
Working Dilution: Dilute the stock solution 1:100 in a 50:50 mixture of Water:Acetonitrile to achieve a final concentration of 10 µg/mL.
Causality: Over-concentrated samples (>100 µg/mL) lead to increased chemical noise, poor mass resolution, and detector saturation ()[1].
Clarification: Centrifuge the dilution at 14,000 × g for 5 minutes. Transfer the supernatant to a glass autosampler vial with a PTFE-lined screw cap.
Causality: Removes any insoluble particulate matter that could cause line blockages ()[1].
Injection & Diversion: Inject 2–5 µL onto the LC column. Program the LC divert valve to route the eluent to waste for the first 1.5 minutes (the void volume).
Causality: Prevents the high concentration of chloride ions from entering and corroding the ESI source ()[2].
Protocol B: Direct Infusion ESI-MS (Physical Desalting)
Use this protocol for high-resolution MS or MSⁿ studies where direct syringe infusion is required.
Free-basing: Dissolve 1.0 mg of the dihydrochloride salt in 500 µL of 0.1 M Ammonium Hydroxide (NH₄OH) in a microcentrifuge tube.
Causality: The alkaline environment neutralizes the protonated amine, converting it to its lipophilic free base form and releasing the chloride counterions into the aqueous phase.
Liquid-Liquid Extraction (LLE): Add 500 µL of LC-MS grade Ethyl Acetate. Vortex vigorously for 60 seconds.
Phase Separation: Centrifuge at 5,000 × g for 2 minutes to cleanly resolve the aqueous and organic layers.
Collection: Carefully pipette the upper organic layer (containing the free base analyte) into a clean glass vial. Discard the lower aqueous layer containing the chloride salts.
Reconstitution: Evaporate the ethyl acetate under a gentle stream of nitrogen. Reconstitute the residue in 1.0 mL of 50:50 Methanol:Water containing 0.1% Formic Acid.
Causality: Re-protonates the amine with a volatile, MS-compatible acid, optimizing it for ESI+ ionization.
Quantitative Data Presentation
The following table summarizes the optimized LC-MS/MS parameters required to execute Protocol A successfully.
Parameter
Value
Scientific Rationale
Analytical Column
C18, 50 × 2.1 mm, 1.7 µm
Provides rapid, efficient retention of the bicyclic aromatic system.
Mobile Phase A
H₂O + 0.1% Formic Acid
Aqueous environment promotes [M+H]⁺ formation.
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Organic modifier for gradient elution.
Gradient Profile
5% B to 95% B over 4.0 min
Ensures complete temporal separation from void volume salts ()[3].
Divert Valve Timing
0.0 – 1.5 min to Waste
Physically prevents chloride from entering the MS source ()[2].
Ionization Mode
Positive Electrospray (ESI+)
Targets the highly basic nitrogen atoms of the naphthyridine ring.
Precursor Ion (m/z)
146.07
Represents the exact mass of the protonated free base [M+H]⁺.
Self-Validating System
To ensure the protocol has successfully mitigated the salt matrix, implement the following validation checks:
Isotopic Pattern Verification: If chloride has been successfully removed, the MS spectrum will display the natural isotopic distribution of C₈H₇N₃ (the M+1 peak at m/z 147.07 will have ~9.1% relative abundance). If chloride remains, you will observe distinct [M+H+HCl]⁺ adduct peaks with the characteristic 3:1 isotopic ratio of ³⁵Cl to ³⁷Cl.
Void Volume Monitoring: Temporarily route the void volume (0.0–1.5 min) to an in-line UV detector (set to 254 nm) before the MS. A massive solvent front peak confirms the elution of the salt matrix. The absence of the m/z 146.07 signal in this void fraction confirms the analyte is properly retained on the column and not lost to waste.
References
"Sample Preparation Protocol for Open Access MS". Mass Spectrometry Research Facility, University of Oxford. [Link]
"Sample Preparation". Harvard Center for Mass Spectrometry, Harvard University. [Link]
Jiang, G., et al. "An Accurate and Robust LC–MS Method for the Identification of Illicit Drug Salt Forms". Chromatography Online.[Link]
Application Notes & Protocols: Leveraging 1,5-Naphthyridin-3-amine Dihydrochloride for Novel Kinase Inhibitor Discovery
Introduction: The Quest for Specificity in Kinase Inhibition Protein kinases, orchestrators of a vast array of cellular signaling pathways, represent one of the most critical classes of drug targets in modern medicine, p...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases, orchestrators of a vast array of cellular signaling pathways, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] The human kinome comprises over 500 members, and their dysregulation is a hallmark of numerous diseases. The central challenge in developing kinase inhibitors lies in achieving selectivity—targeting the pathogenic kinase without affecting other structurally similar kinases, thereby minimizing off-target effects.[2] This necessitates the exploration of "privileged scaffolds," core molecular structures that exhibit a high affinity for the ATP-binding site of kinases and can be readily modified to achieve both potency and selectivity. The 1,5-naphthyridine ring system has emerged as such a scaffold, valued for its rigid, planar structure and its nitrogen atoms that can act as crucial hydrogen bond acceptors, mimicking the adenine region of ATP.[3][4]
This guide provides an in-depth exploration of 1,5-Naphthyridin-3-amine dihydrochloride , a versatile chemical starting block, for the discovery and development of novel kinase inhibitors. We will detail its strategic application, from library synthesis to biochemical and cellular characterization, providing field-proven protocols and explaining the scientific rationale behind each experimental step.
The 1,5-Naphthyridine Scaffold: A Privileged Core for Kinase Engagement
The 1,5-naphthyridine core is a heterocyclic aromatic compound that has been successfully incorporated into a multitude of biologically active molecules, including inhibitors targeting c-Met, TGF-β type I receptor (ALK5), and Fibroblast Growth Factor Receptors (FGFRs).[5][6][7] Its utility in kinase inhibitor design stems from several key features:
Hydrogen Bonding: The two nitrogen atoms in the ring system can form critical hydrogen bonds with residues in the "hinge region" of the kinase ATP-binding pocket, a common anchoring point for many inhibitors.[4] For instance, the N5 nitrogen of a 1,5-naphthyridine derivative was shown to interact with the backbone NH of His-283 in the ALK5 kinase domain.[4]
Structural Rigidity: The fused ring system provides a rigid and predictable geometry, which is advantageous for structure-based drug design. This rigidity helps to minimize the entropic penalty upon binding to the target.
Vectors for Derivatization: The 3-amino group on the 1,5-Naphthyridin-3-amine scaffold serves as a prime synthetic handle. It allows for the straightforward introduction of a wide range of chemical moieties, enabling the exploration of structure-activity relationships (SAR) and the optimization of properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion).[8]
Workflow for Kinase Inhibitor Discovery Using 1,5-Naphthyridin-3-amine
The process of developing a kinase inhibitor from a starting fragment is a multi-step, iterative cycle of design, synthesis, and testing. The following diagram outlines a typical workflow.
Caption: High-level workflow for kinase inhibitor discovery.
Part 1: Synthesis of a Focused Library from 1,5-Naphthyridin-3-amine
The primary amino group of 1,5-Naphthyridin-3-amine is a versatile nucleophile, ideal for reactions like amide bond formation, which allows for the rapid generation of a diverse library of compounds.
step-by-step synthesis of drug candidates using 1,5-Naphthyridin-3-amine;dihydrochloride
Application Note: Synthesis of 1,5-Naphthyridine-Based Drug Candidates via Amide Coupling Introduction and Strategic Rationale The 1,5-naphthyridine scaffold is a highly privileged pharmacophore in modern medicinal chemi...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Synthesis of 1,5-Naphthyridine-Based Drug Candidates via Amide Coupling
Introduction and Strategic Rationale
The 1,5-naphthyridine scaffold is a highly privileged pharmacophore in modern medicinal chemistry. Its unique electronic distribution and hydrogen-bonding capabilities make it an ideal bioisostere for quinolines and other bicyclic heteroaromatics. Recently, 1,5-naphthyridine derivatives have demonstrated profound efficacy in diverse therapeutic areas, including as dual inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PI4K) for malaria treatment[1], topoisomerase inhibitors[2], and highly selective PET tracers for Tau pathology in Alzheimer's disease[3].
When synthesizing drug candidates, researchers frequently utilize 1,5-naphthyridin-3-amine (CAS: 14756-77-5)[4]. However, the free base is susceptible to oxidative degradation over time. Consequently, the reagent is often sourced and handled as 1,5-naphthyridin-3-amine dihydrochloride (CAS: 1374970-91-8)[5]. While the dihydrochloride salt offers superior shelf-life and handling properties, it introduces specific stoichiometric and solubility challenges during synthesis.
This application note details a highly optimized, self-validating protocol for the synthesis of 1,5-naphthyridine amide libraries using the dihydrochloride salt, focusing on mechanistic causality to ensure high yields and purity.
Mechanistic Workflow & Causality
The conversion of a carboxylic acid to an amide using a highly deactivated, electron-deficient amine (such as a 3-amino-1,5-naphthyridine) requires a potent coupling reagent. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected for its superior activation kinetics and ability to suppress epimerization.
Critical Insight: The use of the dihydrochloride salt necessitates strict stoichiometric control of the non-nucleophilic base (N,N-Diisopropylethylamine, DIPEA). Exactly 2.0 equivalents of DIPEA are consumed immediately to liberate the free 1,5-naphthyridin-3-amine. An additional 1.0–2.0 equivalents are required to drive the HATU-mediated coupling. Failure to account for the salt form is the primary cause of stalled reactions in automated library synthesis.
Synthetic workflow for 1,5-naphthyridine amide drug candidates.
Quantitative Reaction Optimization
Prior to scaling, the reaction conditions were optimized using a model aryl carboxylic acid to determine the ideal base stoichiometry and solvent system. The data below demonstrates the necessity of excess base when utilizing the dihydrochloride salt.
Entry
Amine Source
Base (Eq)
Coupling Reagent
Solvent
Time (h)
Isolated Yield (%)
1
Dihydrochloride
DIPEA (1.5)
HATU
DMF
12
< 5% (Stalled)
2
Dihydrochloride
DIPEA (2.5)
HATU
DMF
12
42%
3
Dihydrochloride
DIPEA (4.0)
HATU
DMF
4
91%
4
Dihydrochloride
TEA (4.0)
HATU
DMF
4
78%
5
Free Base
DIPEA (2.0)
HATU
DMF
4
93%
Table 1: Optimization of amide coupling conditions. Entry 3 represents the optimal conditions for the dihydrochloride salt, matching the efficiency of the unstable free base (Entry 5).
To an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add the target Carboxylic Acid (1.1 mmol) and HATU (1.2 mmol).
Causality: Using a slight excess of the acid and HATU ensures complete consumption of the valuable naphthyridine core, simplifying downstream chromatographic purification.
Solvation and Initial Base Addition:
Suspend the solids in anhydrous DMF (3.0 mL) under a nitrogen atmosphere.
Add DIPEA (2.0 mmol, ~350 µL) dropwise. Stir at room temperature for 15 minutes.
Causality: This step forms the highly reactive HOAt active ester. The solution will typically turn a pale yellow.
In Situ Free-Basing and Coupling:
In a separate vial, suspend 1,5-naphthyridin-3-amine dihydrochloride (1.0 mmol) in anhydrous DMF (2.0 mL).
Add DIPEA (2.0 mmol, ~350 µL) to this suspension. The cloudy suspension will clarify as the dihydrochloride salt is neutralized to the soluble free base.
Transfer the neutralized amine solution dropwise into the pre-activated acid mixture.
Reaction Monitoring (Self-Validation):
Stir the combined reaction mixture at room temperature for 4 hours.
Validate reaction progress via LC-MS or TLC (Eluent: 5% MeOH in DCM). The starting 1,5-naphthyridin-3-amine (UV active at 254 nm) should be completely consumed.
Aqueous Workup:
Quench the reaction by pouring the mixture into 25 mL of half-saturated aqueous sodium bicarbonate (NaHCO₃).
Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
Causality: The basic aqueous wash removes the HOAt byproduct and residual unreacted carboxylic acid.
Wash the combined organic layers with 5% aqueous Lithium Chloride (LiCl) (2 x 15 mL) to remove residual DMF, followed by brine (20 mL).
Isolation and Purification:
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0-10% Methanol in Dichloromethane) to afford the pure drug candidate.
Technical Support Center: Optimizing 1,5-Naphthyridin-3-amine Dihydrochloride Synthesis
Welcome to the Technical Support Center for the synthesis of 1,5-Naphthyridin-3-amine dihydrochloride . This guide is designed for researchers, scientists, and drug development professionals facing yield and purity bottl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 1,5-Naphthyridin-3-amine dihydrochloride . This guide is designed for researchers, scientists, and drug development professionals facing yield and purity bottlenecks during the preparation of this critical heterocyclic building block.
The standard synthetic route involves a palladium-catalyzed Buchwald-Hartwig amination of 3-bromo-1,5-naphthyridine, followed by the precipitation of the dihydrochloride salt[1][2]. Below, you will find a visual workflow, targeted troubleshooting FAQs, quantitative optimization data, and self-validating experimental protocols.
Synthetic Workflow
Figure 1: Two-step synthetic workflow for 1,5-Naphthyridin-3-amine dihydrochloride.
Section 1: Troubleshooting the Amination Step (Buchwald-Hartwig)
Q1: Why is my conversion from 3-bromo-1,5-naphthyridine stalling at 50%?A1: This stalling is typically caused by catalyst poisoning. 1,5-Naphthyridine contains two highly basic ring nitrogens. During the catalytic cycle, these nitrogens can competitively coordinate to the palladium center, displacing the phosphine ligand and forming an inactive, stable Pd-heteroaryl complex.
Solution: To overcome this, use a sterically demanding bidentate ligand like BINAP or a bulky monophosphine like t-BuXPhos[3]. These ligands create a steric shield around the palladium center, preventing the multi-nitrogen coordination of the naphthyridine ring. Additionally, increasing the catalyst loading to 5 mol% Pd₂(dba)₃ ensures sufficient active catalyst remains in the cycle[4].
Q2: I am seeing a significant amount of 1,5-naphthyridine byproduct. How do I minimize this hydrodehalogenation?A2: Hydrodehalogenation is a common side reaction that occurs when β-hydride elimination outcompetes the desired reductive elimination step. This is exacerbated when using secondary amines with transferable protons or when trace moisture is present in the base (e.g., hygroscopic NaOtBu).
Solution: Switch your amine source to an ammonia equivalent lacking β-hydrogens, such as benzophenone imine[5]. Use a milder, non-nucleophilic base like Cs₂CO₃ instead of NaOtBu, and ensure strictly anhydrous solvents (e.g., dry toluene) are used[2].
Section 2: Troubleshooting Dihydrochloride Salt Formation
Q3: My isolated salt has variable stoichiometry (a mix of mono- and dihydrochloride). How do I ensure pure dihydrochloride?A3: This is a pKa-driven equilibrium issue. 3-Amino-1,5-naphthyridine has three nitrogen atoms, with the most basic site having a predicted pKa of approximately 3.08[6]. To force the protonation of two nitrogens, you must overwhelm the system with acid in a solvent where the resulting dihydrochloride is completely insoluble, thereby driving the equilibrium via Le Chatelier's principle.
Solution: Avoid aqueous HCl. Water solubilizes the salt, leading to equilibrium mixtures and partial dissociation. Instead, use 3.0–4.0 equivalents of anhydrous HCl in 1,4-dioxane. The dihydrochloride will crash out immediately as a stoichiometric solid.
Q4: The product turns into a sticky gum during precipitation instead of a crystalline solid. Why?A4: The dihydrochloride salt of 1,5-naphthyridin-3-amine is highly hygroscopic. If the precipitation is performed in ambient air, or if the washing solvents contain trace water, the salt absorbs moisture and forms a hydrate gum.
Solution: Perform the precipitation and filtration under a nitrogen or argon atmosphere. Wash the filter cake exclusively with cold, strictly anhydrous diethyl ether, and transfer the solid immediately to a vacuum oven (40 °C) for drying.
Section 3: Quantitative Data & Yield Optimization
The following table summarizes the optimization of the amination step, demonstrating how ligand and base selection directly impacts the final yield and purity of the free base intermediate.
Catalyst System
Amine Source
Base
Solvent
Yield (%)
Purity (LC-MS)
5% Pd₂(dba)₃ / BINAP
Benzophenone imine
Cs₂CO₃
Toluene
86%
>98%
5% Pd(OAc)₂ / t-BuXPhos
LiHMDS
NaOtBu
THF
74%
92%
5% Pd₂(dba)₃ / BrettPhos
NH₃ (gas)
NaOtBu
1,4-Dioxane
61%
85%
5% Pd(OAc)₂ / PPh₃
Aq. NH₃
K₂CO₃
t-BuOH
12%
<50%
Section 4: Validated Experimental Protocols
Protocol A: Pd-Catalyzed Synthesis of 3-Amino-1,5-naphthyridine (Free Base)
This protocol utilizes benzophenone imine to prevent β-hydride elimination and relies on LC-MS for self-validation.
Preparation: In an oven-dried Schlenk flask under argon, combine 3-bromo-1,5-naphthyridine (1.0 eq), Pd₂(dba)₃ (0.05 eq), BINAP (0.10 eq), and Cs₂CO₃ (2.0 eq)[4].
Coupling: Add anhydrous toluene (10 mL/mmol) and benzophenone imine (1.2 eq). Seal the flask and heat the mixture to 100 °C for 12 hours.
In-Process Control (IPC): Monitor by LC-MS. The reaction is self-validating when the starting material mass (m/z 209/211) completely disappears and the imine intermediate (m/z 310) reaches >95% Area Under Curve (AUC).
Deprotection: Cool the mixture to room temperature, add 2.0 M HCl (aq) (3.0 eq), and stir for 2 hours to hydrolyze the imine intermediate into the primary amine.
Workup: Basify the aqueous layer with 2.0 M NaOH to pH 10. Extract with dichloromethane (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude free base.
Protocol B: Precipitation of 1,5-Naphthyridin-3-amine Dihydrochloride
This protocol ensures strict stoichiometric control and prevents hygroscopic gumming.
Dissolution: Dissolve the crude 3-amino-1,5-naphthyridine free base in a minimum volume of strictly anhydrous 1,4-dioxane under a nitrogen atmosphere.
Protonation: Dropwise, add a 4.0 M solution of anhydrous HCl in 1,4-dioxane (3.5 eq) while stirring vigorously at 0 °C. A dense precipitate will form immediately.
Isolation: Stir for 30 minutes at 0 °C to ensure complete precipitation. Filter the solid rapidly under a blanket of nitrogen.
Washing & Drying: Wash the filter cake with cold, anhydrous diethyl ether (2 × 10 mL). Transfer immediately to a vacuum desiccator and dry at 40 °C for 12 hours.
Validation: Confirm the dihydrochloride stoichiometry by dissolving a 5 mg sample in DMSO-d₆. The ¹H-NMR spectrum must show an integration of exactly 4 exchangeable protons (three from the -NH₃⁺ group, and one from the protonated ring nitrogen) shifted heavily downfield (>9.0 ppm), confirming full dihydrochloride formation.
References
Minimizing side reactions in the synthesis of 4-Chloro-1,5-naphthyridin-3-amine, Benchchem.
troubleshooting precipitation of 1,5-Naphthyridin-3-amine;dihydrochloride in DMSO
Welcome to the technical support guide for 1,5-Naphthyridin-3-amine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot commo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for 1,5-Naphthyridin-3-amine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot common solubility challenges, particularly precipitation when using Dimethyl Sulfoxide (DMSO) as a solvent. Our goal is to provide you with the mechanistic understanding and practical steps to ensure the integrity and reproducibility of your experiments.
Troubleshooting Guide: Precipitation Issues
This section addresses specific problems you may encounter during the handling of 1,5-Naphthyridin-3-amine dihydrochloride solutions.
Question 1: My 1,5-Naphthyridin-3-amine dihydrochloride powder is not fully dissolving in fresh DMSO, even after vortexing. What is happening and what should I do?
Answer:
This is a common issue when a compound's concentration is near its saturation limit or when the dissolution process requires additional energy to overcome the crystal lattice energy. While 1,5-Naphthyridine derivatives are often soluble in DMSO, the dihydrochloride salt form requires sufficient solvation.[1]
Underlying Cause: The dissolution process is kinetically limited. Simple vortexing at room temperature may not provide enough energy to break apart the salt's crystal structure and allow for complete solvation by DMSO molecules.
Recommended Protocol for Dissolution:
Initial Attempt: After adding the anhydrous DMSO to your weighed compound, vortex vigorously for 1-2 minutes.
Gentle Warming: If the solid persists, warm the vial in a water bath set to 30-37°C for 5-10 minutes.[2] This increases the kinetic energy of the system, enhancing solubility. Swirl the vial intermittently.
Sonication: Following warming, place the vial in an ultrasonic bath for 10-15 minutes.[2] The high-frequency sound waves create cavitation bubbles that physically disrupt the solid particles, facilitating rapid and complete dissolution.
Visual Confirmation: Ensure the solution is completely clear and free of any particulates before proceeding with storage or use. If precipitation occurs upon cooling back to room temperature, your solution is likely supersaturated and the concentration should be lowered.
Question 2: I successfully prepared a clear stock solution, but after storing it in the freezer, I now see cloudiness or a crystalline precipitate. Why did this happen?
Answer:
This is the most frequently encountered problem and is almost always attributable to one of two related factors: moisture absorption by DMSO or the physical stress of freeze-thaw cycles.
Underlying Cause 1: Water Absorption by DMSO.
DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3] Even brief or repeated exposure to ambient air can introduce a significant amount of water into your DMSO stock. This absorbed water fundamentally changes the properties of the solvent.[2][4] For a hydrochloride salt, the introduction of water into the aprotic DMSO environment can disrupt the ionic interactions and solvation shell, significantly reducing the compound's solubility and causing it to precipitate.[5]
Underlying Cause 2: Repeated Freeze-Thaw Cycles.
The process of freezing and thawing a DMSO solution can promote compound precipitation.[4][5] As the DMSO begins to freeze, the concentration of the dissolved compound in the remaining liquid phase increases, creating a supersaturated state. This, combined with the temperature change, provides the energy needed for crystal nucleation and growth, leading to precipitation that may not fully redissolve upon thawing.[4][6]
Solution and Prevention:
Redissolving: The precipitate can typically be redissolved by following the protocol of gentle warming and sonication described in Question 1. Always ensure your solution is clear before each use.
Prevention (The Self-Validating System):
Use Anhydrous DMSO: Always use high-purity, anhydrous (<0.1% water) DMSO, preferably from a freshly opened bottle. Purchase DMSO in smaller volume bottles to minimize the number of times the bottle is opened.
Proper Storage of DMSO: Store your main DMSO bottle in a dry environment, ideally in a desiccator, with the cap sealed tightly.
Aliquot Stock Solutions: This is the most critical preventative step. After preparing your stock solution, immediately divide it into small, single-use aliquots in tightly sealed vials.[2] This minimizes both water absorption and the need for freeze-thaw cycles.
Correct Storage: Store the aliquots at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage, protected from light.[2][7]
Question 3: My compound precipitates instantly when I dilute the DMSO stock solution into my aqueous assay buffer (e.g., PBS, cell culture media). How can I avoid this?
Answer:
This phenomenon, often called "crashing out," occurs because you are rapidly shifting the compound from a favorable organic solvent (DMSO) to an unfavorable aqueous environment where its solubility is much lower.[5][8] The high concentration in the DMSO stock becomes massively supersaturated upon dilution in the aqueous buffer, leading to rapid precipitation.[9]
Underlying Cause: Poor aqueous solubility of the 1,5-Naphthyridin-3-amine core structure. The dihydrochloride salt form is intended to improve aqueous solubility, but this is often limited and highly dependent on the final pH and ionic strength of the buffer.[10][11]
Recommended Strategies for Aqueous Dilution:
Lower Final Concentration: The most straightforward solution is to work at a lower final concentration in your assay. Determine the maximum aqueous solubility and ensure your final concentration is below this limit.
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can sometimes keep the compound in solution more effectively.
Improve Mixing Technique: Add the DMSO stock solution directly into the assay buffer while the buffer is being vortexed or stirred vigorously. This rapid dispersion can help prevent localized high concentrations that initiate precipitation.
Limit Final DMSO Concentration: For cell-based assays, the final DMSO concentration should typically be below 0.5% to avoid cellular toxicity.[7] This practical constraint will also limit the final concentration of your compound.
Consider Co-solvents (Assay Dependent): If your experimental system allows, the use of co-solvents or surfactants like Tween 80, or complexation agents like cyclodextrins, in the final assay buffer can help maintain solubility.[1][7] This must be validated to ensure it does not interfere with the assay itself.
Troubleshooting Summary Table
Problem
Likely Cause(s)
Recommended Action
Prevention Strategy
Incomplete Initial Dissolution
Kinetic limitation; concentration near saturation.
Warm solution to 37°C, followed by sonication for 10-15 mins.[2]
Ensure use of high-purity anhydrous DMSO.
Precipitation After Storage
1. Hygroscopic water absorption by DMSO.[2][5]2. Repeated freeze-thaw cycles.[4][6]
Re-dissolve using gentle warming and sonication. Visually inspect before each use.
Aliquot stock into single-use vials. Store main DMSO in a desiccator.[2]
Precipitation Upon Aqueous Dilution
Poor aqueous solubility; solvent shift leads to supersaturation.[5][8]
Lower final concentration. Add DMSO stock to buffer while vortexing.
Characterize aqueous solubility limit early. Design experiments to stay below this limit.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for 1,5-Naphthyridin-3-amine dihydrochloride precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the basic chemical nature of 1,5-Naphthyridin-3-amine dihydrochloride?
A1: This compound has a core structure of 1,5-naphthyridine, which is a heterocyclic aromatic compound containing two nitrogen atoms.[12] It is functionalized with an amine group (-NH2) at the 3-position. The "dihydrochloride" indicates that it is supplied as a salt, where two molecules of hydrogen chloride (HCl) have reacted with basic nitrogen atoms on the molecule (likely one on the naphthyridine ring and the exocyclic amine) to form hydrochloride salts. This salt form is typically used to improve handling and aqueous solubility.[11]
Q2: Why is anhydrous DMSO so critical? How exactly does water cause precipitation?
A2: DMSO is a polar aprotic solvent, excellent for dissolving a wide range of organic molecules.[3] Its hygroscopic nature means it readily forms strong hydrogen bonds with water from the air.[4] When water is absorbed, it creates a more structured hydrogen-bonding network within the solvent.[5] This change increases the overall polarity and makes it more difficult for the solvent to create a "cavity" to accommodate the relatively large and lipophilic 1,5-naphthyridine structure.[4] For the dihydrochloride salt, the highly ordered water-DMSO mixture is less effective at solvating the chloride ions and the protonated amine groups, leading to a decrease in solubility and eventual precipitation.[5]
Q3: What is the definitive, step-by-step protocol for preparing and storing a 10 mM stock solution?
A3:
Preparation: Before you begin, allow the vial of solid 1,5-Naphthyridin-3-amine dihydrochloride to equilibrate to room temperature to prevent condensation from forming inside the vial upon opening.
Weighing: Aseptically weigh the required amount of powder in a sterile microcentrifuge tube.
Solvent Addition: Using a calibrated pipette, add the calculated volume of high-purity, anhydrous DMSO (from a fresh or properly stored bottle) to the tube to achieve your target concentration of 10 mM.
Dissolution:
Vortex the tube vigorously for 2 minutes.
If any solid remains, place the tube in a 37°C water bath for 10 minutes.[2]
Transfer the tube to an ultrasonic bath and sonicate for 15 minutes or until the solution is perfectly clear.[2]
Aliquoting: Immediately, before the solution has a chance to absorb significant moisture, divide the stock solution into single-use, sterile cryovials. The volume per aliquot should be appropriate for a single experiment.
Storage: Tightly cap the aliquots, label them clearly (compound name, concentration, date), and store them at -80°C for long-term stability. Protect from light.[2]
Q4: Does the dihydrochloride salt form make it more or less soluble in pure DMSO compared to the free base?
A4: The answer is complex. Generally, salts are created to enhance solubility in polar protic solvents like water. In a polar aprotic solvent like DMSO, the free base, being less polar than its salt form, might be expected to be highly soluble. However, DMSO is also very effective at dissolving many salts. The solubility of the dihydrochloride salt in DMSO is a delicate balance. The presence of the charged ionic centers can be well-solvated by the polar DMSO, but this also increases the compound's overall polarity. The key takeaway is that while the dihydrochloride is generally soluble in DMSO, this solubility is highly sensitive to impurities, especially water, which can disrupt the specific solvation environment required to keep the salt in solution.[5][13]
References
BenchChem. (n.d.). Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility.
Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
BenchChem. (n.d.). Impact of hygroscopic DMSO on Ro 41-0960 solubility.
ResearchGate. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?
PubMed. (2014, October 15). Compound precipitation in high-concentration DMSO solutions.
PMC. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
Merck. (2013, May 30). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects.
Technical Support Center: Optimizing Catalytic Conditions for 1,5-Naphthyridin-3-amine Derivatives
Introduction The 1,5-naphthyridine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of an amine at the C3 position is a criti...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The 1,5-naphthyridine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of an amine at the C3 position is a critical step in the synthesis of many such derivatives. However, the synthesis, particularly the optimization of catalytic C-N bond formation, presents several challenges that can impact yield, purity, and scalability.
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to explain the causality behind experimental choices, empowering you to overcome common hurdles in the synthesis of 1,5-naphthyridin-3-amine and its dihydrochloride salts.
Core Synthetic Strategy: An Overview
A prevalent and effective route to 1,5-naphthyridin-3-amine derivatives involves a multi-step sequence. This typically begins with the construction of a functionalized 1,5-naphthyridine ring, followed by the introduction of a leaving group (e.g., a halogen) at the 3- or 4-position, and culminates in a catalytic cross-coupling reaction to install the desired amine.
The most critical and often challenging step is the palladium-catalyzed C-N cross-coupling, commonly known as the Buchwald-Hartwig amination.[3][4] This reaction's success is highly dependent on a synergistic interplay between the palladium source, ligand, base, and solvent.
Caption: General synthetic workflow for 1,5-naphthyridin-3-amine derivatives.
Troubleshooting Guide: Catalytic Amination & Related Steps
This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.
Issue 1: Low or No Product Yield
Question: My Buchwald-Hartwig amination reaction is giving very low yields or failing completely. What are the most likely causes?
Answer:
Low yield in a C-N cross-coupling reaction is a common issue that can almost always be traced back to one of the core reaction components.
Potential Causes & Solutions:
Inactive Catalyst: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ.[5]
Expert Insight: Modern palladacycle precatalysts (e.g., XPhos Pd G3, BrettPhos Pd G3) are often more effective because they cleanly and efficiently form the active LPd(0) catalyst.[6] Consider switching to one of these to improve reliability.
Troubleshooting Step: If using a Pd(II) source, ensure your amine has an α-hydrogen or that the phosphine ligand can facilitate the reduction.[6] Alternatively, perform a pre-activation step by stirring the Pd source, ligand, and base together for a few minutes before adding the substrates.[6]
Inappropriate Ligand Choice: The ligand is arguably the most critical variable. Its role is to stabilize the palladium center, promote oxidative addition, and facilitate reductive elimination.[6] The choice is highly dependent on the amine.
Expert Insight: Bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard.[3][7] For primary amines, ligands like BrettPhos are often effective. For secondary amines, RuPhos or JohnPhos are excellent starting points.[6][7] For particularly challenging substrates like heteroaryl amines, more specialized ligands like tBuBrettPhos may be required.[6][8]
Troubleshooting Step: Consult a ligand selection guide and screen a small panel of 2-3 different ligands based on your specific amine and halide.
Incorrect Base Selection: The base's primary role is to deprotonate the amine, but an incompatible base can kill the catalyst or cause side reactions.[6]
Expert Insight: Strong, non-nucleophilic alkoxide bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective choices.[6][9] However, if your substrate has base-sensitive functional groups, these can be too harsh.
Troubleshooting Step: If you suspect base-sensitivity, switch to weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[6][10] Be aware that this may require a higher reaction temperature to achieve a comparable rate.[6]
Poor Substrate Reactivity: The nature of the leaving group on the naphthyridine ring is crucial.
Expert Insight: Reactivity follows the trend: I > Br > OTf > Cl.[5][6] Aryl chlorides are notoriously less reactive and often require more specialized, electron-rich ligands (e.g., XPhos, SPhos) to achieve good yields.[6]
Troubleshooting Step: If you are struggling with a chloro-naphthyridine, consider if your synthesis can be adapted to produce the bromo- or iodo-analogue instead.
Atmospheric Contamination: The Pd(0) catalytic species is sensitive to oxygen.
Troubleshooting Step: Ensure your solvent is thoroughly degassed (e.g., via sparging with argon or nitrogen, or several freeze-pump-thaw cycles). Assemble your reaction under an inert atmosphere (glovebox is ideal, but a well-sealed flask under an argon/nitrogen balloon is often sufficient). Use anhydrous solvents, as water can interfere with the base and catalyst.
Parameter
Recommended Starting Conditions
Rationale & Key Considerations
Palladium Source
XPhos Pd G3 (or other G3/G4 precatalyst)
Provides reliable, clean formation of the active Pd(0) catalyst.[6]
Proven, broadly applicable ligands for a wide range of substrates.[6][7]
Base
NaOtBu or LHMDS
Strong, effective bases for most applications.[6] Use K₃PO₄ for base-sensitive substrates.
Solvent
Toluene or 1,4-Dioxane (anhydrous, degassed)
Common, effective solvents. Toluene can be favored as some byproducts are less soluble.[5]
Temperature
80 - 110 °C
Higher temperatures are often needed, especially with less reactive halides or weaker bases.[11]
Issue 2: Significant Side Product Formation
Question: My reaction is working, but I'm getting several major side products that are difficult to separate. What are they and how can I prevent them?
Answer:
Side product formation often points to sub-optimal reaction conditions that favor competing reaction pathways.
Common Side Reactions & Solutions:
Hydrodehalogenation: This is the reduction of your halo-naphthyridine starting material to the unsubstituted naphthyridine.
Causality: This side reaction can occur if β-hydride elimination competes with reductive elimination.[3] It can be promoted by excess base, high temperatures, or certain catalyst/ligand combinations.
Troubleshooting Step: Try lowering the reaction temperature. Screen different bases; sometimes a switch from an alkoxide to a carbonate or phosphate base can mitigate this issue.
Homocoupling (Dimerization): You may observe dimers of your amine or your halo-naphthyridine.
Causality: This is often promoted by specific catalyst systems and can become more prevalent at high concentrations or temperatures.[6]
Troubleshooting Step: Lowering the catalyst loading and reaction temperature can often minimize homocoupling.[6] Ensure precise stoichiometric control of your reactants.
Over-chlorination (in precursor synthesis): When preparing the chloro-naphthyridine intermediate with POCl₃, you may form di- or tri-chlorinated species.[12]
Causality: This is caused by excessive heat, prolonged reaction times, or a large excess of POCl₃.[12]
Troubleshooting Step: Carefully control the reaction temperature using an oil bath. Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting 4-hydroxy-naphthyridine is consumed. Use a minimal excess of POCl₃ (5-10 equivalents is a common starting point).[12]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Question: I've successfully formed the product, but I'm struggling to purify it. How can I effectively isolate my 1,5-naphthyridin-3-amine and its dihydrochloride salt?
Answer:
Purification of amine-containing heterocycles can be challenging due to their basicity and potential for catalyst contamination.
Purification & Isolation Strategies:
Removing Phosphorus Impurities (from POCl₃): If you performed a chlorination step, residual phosphorus byproducts can be difficult to remove.[12]
Expert Insight: A meticulous aqueous workup is essential. After the reaction, slowly and carefully quench the mixture by pouring it onto crushed ice.[12] Neutralize the acidic solution with a base like saturated sodium bicarbonate until the pH is 7-8.[12] Then, perform a thorough extraction with an organic solvent like dichloromethane or ethyl acetate. Washing the combined organic layers with brine is also critical.[12]
Column Chromatography of Basic Amines: Basic amines often streak or bind irreversibly to standard silica gel.
Expert Insight: The acidic nature of silica is the culprit.[13] To improve chromatography, you can either neutralize the silica or use a modified stationary phase.
Troubleshooting Steps:
Method A (Eluent Modification): Add a small amount of a basic modifier to your eluent system (e.g., 0.5-1% triethylamine or ammonium hydroxide in your ethyl acetate/hexane or DCM/methanol mobile phase).[13] This will compete for the acidic sites on the silica, allowing your product to elute cleanly.
Method B (Alternative Phase): Use an amine-functionalized silica cartridge, which is specifically designed for purifying basic compounds and often allows for simpler hexane/ethyl acetate gradients.[13]
Product Crystallization & Salt Formation: The free base of your product may be an oil or a low-melting solid, making it difficult to handle and purify by crystallization.[12]
Expert Insight: Converting the amine to its hydrochloride (or dihydrochloride) salt is a standard and highly effective solution. The salt is typically a stable, crystalline solid that is much easier to isolate, handle, and store.
Protocol for Salt Formation:
After purification, dissolve the free base in a suitable solvent like isopropanol, methanol, or diethyl ether.
Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise while stirring.
The dihydrochloride salt should precipitate out of the solution.
Collect the solid by filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under vacuum.
Frequently Asked Questions (FAQs)
Q1: Why is the dihydrochloride salt often the target final form?
The dihydrochloride salt is preferred for several reasons. The two nitrogen atoms in the 1,5-naphthyridine ring system can be protonated, leading to the dihydrochloride form. This salt form generally exhibits higher crystallinity, improved stability, and better solubility in aqueous media compared to the free base, which are all desirable properties for downstream applications, especially in drug development.
Q2: Can I use copper-catalyzed conditions instead of palladium?
Yes, copper-catalyzed amination (Ullmann condensation) is a viable alternative.[14] Historically, these reactions required harsh conditions. However, modern methods using ligands like N,N'-dimethylethylenediamine (DMEDA) or L-proline allow for milder conditions.[15] Copper catalysis can sometimes be more cost-effective and may be advantageous for specific substrates where palladium fails, but palladium-based systems are generally considered more versatile and are often the first choice.[16]
Q3: My starting 4-hydroxy-1,5-naphthyridine precursor is very insoluble. How can I handle the chlorination step?
High insolubility is a known challenge.[17] The chlorination is typically run using a large excess of POCl₃, which acts as both the reagent and the solvent. The reaction is run as a slurry at reflux. Ensure vigorous stirring to maintain a good suspension and facilitate the reaction at the solid-liquid interface.
Q4: How critical is the purity of my starting halo-naphthyridine?
It is extremely critical. Impurities from the previous steps can poison the palladium catalyst. For example, residual nucleophiles can compete with your desired amine, and acidic or basic impurities can disrupt the delicate balance required for the catalytic cycle. Always purify your intermediate before proceeding to the C-N coupling step.
Q5: Can this methodology be applied to other positions on the naphthyridine ring?
Absolutely. The principles of the Buchwald-Hartwig amination are broadly applicable.[4] The reaction can be used to install amines at other positions (e.g., C2, C4, C8) provided you have a suitable precursor with a leaving group at the desired position.[1] The optimal ligand and base may need to be re-screened, as the electronic environment of each position on the heterocyclic ring is different, which can affect reactivity.
References
Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(21), 6426. [Link]
Masdeu, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. [Link]
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
University of Nottingham. (2020). Optimising a Buchwald-Hartwig amination using the ChemSpeed. CDT Blog. [Link]
Dalton Transactions. (2012). Palladium(ii) complexes based on 1,8-naphthyridine functionalized N-heterocyclic carbenes (NHC) and their catalytic activity. Royal Society of Chemistry. [Link]
Gagnon, D., & Landry, S. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675-82. [Link]
Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]
Organic Letters. (2025). Synthesis of Polysubstituted Benzo[b][1][3]naphthyridine via Mn(III)-Mediated Domino Cascade Reactions of Cyclopropanols and 2-(2-Isocyanophenyl)acetonitriles. ACS Publications. [Link]
Singleton, D. A., et al. (2014). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 136(4), 1319-1322. [Link]
ResearchGate. (2019). Room Temperature, Copper-Catalyzed Amination of Bromonaphthyridines with Aqueous Ammonia. Request PDF. [Link]
ResearchGate. (2021). Optimization of the Buchwald-Hartwig reaction. ResearchGate. [Link]
ResearchGate. (2018). Table 3 Effect of various bases in the Buchwald coupling reaction a. ResearchGate. [Link]
ACS Omega. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Publications. [Link]
DSpace@MIT. (2018). Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. MIT Libraries. [Link]
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
Semantic Scholar. (2010). Copper(I)‐Catalyzed Amination of Halogenopyridines with Polyamines. Semantic Scholar. [Link]
Technical Support Center: Preventing Thermal Degradation of 1,5-Naphthyridin-3-amine Dihydrochloride
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the thermal instability of heteroaromatic amines.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the thermal instability of heteroaromatic amines. 1,5-Naphthyridin-3-amine dihydrochloride is a highly valuable building block in drug development, but its electron-deficient bicyclic core and reactive amino group make it exceptionally vulnerable to thermal and oxidative stress.
This guide is designed to move beyond basic troubleshooting. We will dissect the exact thermodynamic and chemical causality behind these failures and provide field-proven, self-validating methodologies to ensure your syntheses succeed.
I. Diagnostic FAQs: Troubleshooting Experimental Failures
Q: Why does my reaction mixture turn dark brown or black when heating 1,5-Naphthyridin-3-amine dihydrochloride?A: This "charring" or tar formation is a classic symptom of thermal and oxidative degradation. At elevated temperatures, the dihydrochloride salt dissociates. The resulting free amine is highly susceptible to oxidation and intermolecular condensation. If your system is not rigorously deoxygenated, or if localized overheating occurs, the compound decomposes into dark, insoluble oligomers[1].
Q: Can I use dichloromethane (DCM) or other halogenated solvents for refluxing or extracting this compound?A: It is highly discouraged. While the dihydrochloride salt is somewhat stable, any free-basing during the reaction (e.g., addition of a base like DIPEA) will generate the free amine. Aromatic amines can react exothermically with dichloromethane at elevated temperatures (with decomposition energies reaching
ΔHR≈−343 kJ/mol
), leading to severe thermal runaway and potential safety hazards[2].
Q: My amide coupling with this amine has a very low yield, and TLC shows multiple baseline spots. What is happening?A: In standard coupling reactions, the required addition of base frees the amine. If the reaction temperature exceeds 40°C, the electron-deficient naphthyridine amine undergoes competitive side reactions, including self-condensation or degradation of the coupling intermediate. Maintaining low temperatures (0°C to Room Temperature) is critical to preserving the integrity of the amine[3].
II. Mechanistic Deep-Dive: The Causality of Degradation
To prevent degradation, you must engineer your reaction conditions around the thermodynamic vulnerabilities of the 1,5-naphthyridine scaffold. The degradation typically follows three interconnected pathways:
Dehydrohalogenation (Thermal Dissociation): The dihydrochloride salt provides ambient stability by protonating the reactive nitrogen centers. However, heating above 60°C in polar solvents induces the loss of HCl gas, exposing the reactive free base[1].
Oxidative Polymerization: Once the free amine is exposed, the lone pair on the 3-amino group becomes highly reactive. In the presence of trace
O2
and thermal energy, it undergoes oxidative coupling, forming azo-dimers and highly conjugated, tarry poly-naphthyridines[4].
Exothermic Solvent Reactions: Free amines act as nucleophiles. In halogenated solvents under thermal stress, they can undergo uncontrolled alkylation, triggering a highly exothermic decomposition cascade[2].
Mechanistic pathways of thermal and oxidative degradation of 1,5-Naphthyridin-3-amine.
III. Quantitative Data & Compatibility Matrix
To safeguard your synthetic workflows, adhere strictly to the following operational thresholds.
Substitute with THF, CPME, or DMF for reactions and extractions[2][5].
Atmosphere
Presence of
O2
Oxidative Polymerization
Rigorous Schlenk line techniques; Ar/N
2
sparging before heating[4].
Base Addition
Rapid / Uncontrolled
Localized Exotherms & Ring Opening
Dropwise addition at 0°C with continuous internal temperature monitoring[3].
IV. Self-Validating Experimental Protocol: Thermally Stable Amide Coupling
Traditional amide couplings (e.g., using HATU/DIPEA at elevated temperatures) frequently destroy 1,5-Naphthyridin-3-amine. The following protocol utilizes N-[Chloro(dimethylamino)methylene]-N-methylmethanaminium chloride (TCFH) and 1-methylimidazole (NMI). This specific reagent combination enables highly efficient coupling at 0°C to room temperature, entirely bypassing the thermal degradation threshold[3].
Optimized low-temperature, self-validating workflow to prevent thermal degradation.
Step-by-Step Methodology
Step 1: System Deoxygenation & Preparation
Charge a flame-dried, multi-neck round-bottom flask with your target carboxylic acid (1.0 eq.) and TCFH (1.2 eq.). Seal the system and purge with Argon for 15 minutes. Add anhydrous THF or DMF (10 mL/mmol) that has been previously sparged with Argon.
Causality: Removing trace oxygen prevents the oxidative polymerization pathway completely.
Step 2: Amine Introduction
Add 1,5-Naphthyridin-3-amine dihydrochloride (1.1 eq.) to the suspension as a solid under a positive stream of Argon.
Step 3: Pre-Cooling & Controlled Base Addition (Critical Step)
Submerge the flask in an ice-water bath. Insert an internal temperature probe. Once the internal temperature reaches 0°C–2°C, begin the dropwise addition of N-methylimidazole (NMI, 3.5 eq.) using a syringe pump.
Self-Validation Checkpoint: Monitor the internal temperature probe. If the temperature spikes above 5°C, the addition rate is too fast, risking localized thermal degradation. The solution should remain pale yellow to light orange. A rapid shift to dark brown indicates thermal spiking or oxygen ingress.
Step 4: Coupling Reaction
Once the base addition is complete, maintain the reaction at 0°C for 30 minutes, then allow it to slowly warm to room temperature (max 25°C). Stir for 4–12 hours.
Self-Validation Checkpoint: Monitor via TLC or LC-MS. Because the system never exceeds 25°C, the baseline should remain exceptionally clean without the dark, tarry smears characteristic of degraded naphthyridine.
Step 5: Quenching and Isolation
Cool the mixture back to 0°C and quench with cold, saturated aqueous
NaHCO3
. Extract the product using Ethyl Acetate or CPME (strictly avoid DCM to prevent exothermic side reactions during concentration). Wash with brine, dry over
Na2SO4
, and concentrate under reduced pressure (water bath
≤
35°C).
Technical Support Center: Troubleshooting & Storage Guide for 1,5-Naphthyridin-3-amine Dihydrochloride
Welcome to the Technical Support Center. This guide is specifically designed for researchers, analytical scientists, and drug development professionals handling 1,5-Naphthyridin-3-amine dihydrochloride (CAS 1374970-91-8)...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is specifically designed for researchers, analytical scientists, and drug development professionals handling 1,5-Naphthyridin-3-amine dihydrochloride (CAS 1374970-91-8). This heterocyclic building block is critical in the synthesis of advanced therapeutics, including EGFR degraders and kinase inhibitors [1]. However, its handling presents significant challenges. Like many electron-rich aromatic amines, it is highly susceptible to oxidative degradation, which can severely compromise downstream synthetic yields, poison metal catalysts, and ruin assay reproducibility.
This guide provides field-proven, self-validating protocols to ensure the integrity of your chemical inventory.
Section 1: The Causality of Oxidation
To effectively prevent degradation, one must first understand the underlying chemical mechanism. Primary aromatic amines possess a nitrogen atom with a highly reactive lone pair of electrons. When exposed to atmospheric oxygen, light, or elevated temperatures, these compounds undergo radical-mediated oxidation [2]. This pathway typically generates amine radicals that further react with oxygen to form N-oxides, or undergo bimolecular cross-coupling to form highly conjugated azo and azoxy dimers [3].
The dihydrochloride salt form is intentionally synthesized to mitigate this exact risk. By protonating both the primary amine and the naphthyridine core nitrogens, the electron lone pairs are sequestered. This drastically reduces their nucleophilicity and susceptibility to oxidation. However, the salt is highly hygroscopic. If exposed to ambient humidity, absorbed moisture facilitates localized deprotonation (hydrolysis) on the crystal lattice, reverting micro-environments back to the vulnerable free base form, which immediately begins to oxidize.
Mechanistic pathway of 1,5-Naphthyridin-3-amine oxidation and salt stabilization.
Section 2: Troubleshooting & FAQs
Q1: My 1,5-Naphthyridin-3-amine dihydrochloride powder has changed from off-white to a dark brown/purple color. What happened?A1: The color change is a definitive indicator of oxidative degradation. When aromatic amines oxidize, they form highly conjugated azo compounds and quinone-imines [2]. These extended pi-systems absorb visible light, causing the powder to appear dark brown or purple. Even trace amounts of these byproducts (<1%) can cause severe discoloration. This is almost always caused by compromised container seals that allow atmospheric oxygen and moisture to infiltrate [4].
Q2: Does the dihydrochloride salt form completely prevent oxidation?A2: No. While the dihydrochloride salt is vastly more stable than the free base, it is not immune to degradation. Because the salt is hygroscopic, any absorbed water facilitates localized dissociation of the HCl. This creates micro-environments of the highly reactive free base on the surface of the powder. Therefore, rigorous desiccation is just as critical as oxygen exclusion [4].
Q3: What are the optimal storage conditions to guarantee long-term stability?A3: For long-term storage (months to years), the compound must be stored at -20°C in a tightly sealed, light-blocking (amber) container. The headspace must be backfilled with an inert gas (Argon or Nitrogen), and the primary vial should be kept inside a secondary desiccator [5].
Q4: Can I salvage a partially oxidized batch of the dihydrochloride salt?A4: Yes, provided the oxidation is superficial. Because the oxidized azo/quinone species are highly conjugated and planar, they readily adsorb onto porous carbon matrices. You can perform an acid-base extraction, treat the free base with activated carbon, and re-precipitate the salt (See Protocol B below).
Section 3: Experimental Protocols
Protocol A: Aliquoting and Inert Gas Blanketing for Long-Term Storage
Causality: Repeatedly opening a cold vial introduces condensation, which drives hydrolysis and subsequent oxidation. Aliquoting prevents repeated freeze-thaw and moisture exposure cycles.
Equilibration: Remove the master vial from the -20°C freezer and place it in a desiccator at room temperature for at least 2 hours before opening.
Why: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic salt.
Transfer: Move the equilibrated vial into a glove box purged with Nitrogen or Argon.
Aliquoting: Weigh the compound into single-use amber glass vials.
Blanketing: If a glove box is unavailable, gently blow a stream of dry Argon into the headspace of each vial for 30 seconds.
Why: Argon is heavier than air and will sink, effectively displacing the reactive oxygen.
Sealing: Cap tightly with PTFE-lined caps, wrap with Parafilm, and store at -20°C.
Self-Validation Check: Place a moisture-indicating silica gel packet inside the secondary storage bag/desiccator. If the silica changes from blue to pink, the moisture barrier has been compromised and the desiccant must be replaced immediately.
Protocol B: Free-Basing and Purification of Degraded Batches
Causality: Oxidized polymeric impurities can poison metal catalysts in downstream cross-coupling reactions. This protocol strips out the planar oxidized impurities using carbon adsorption.
Dissolution: Suspend the degraded 1,5-Naphthyridin-3-amine dihydrochloride in deionized water.
Neutralization: Slowly add saturated aqueous NaHCO₃ until the pH reaches 8-9.
Why: This deprotonates the salt, forcing the compound into its free base form, which is insoluble in water but soluble in organic solvents.
Extraction: Extract the aqueous layer 3 times with Ethyl Acetate (EtOAc). Combine the organic layers.
Carbon Treatment: Add 10% w/w activated charcoal to the EtOAc solution. Stir at room temperature for 30 minutes.
Why: The highly conjugated, planar oxidized azo/quinone impurities strongly adsorb to the porous carbon matrix via pi-pi stacking, while the pure amine remains in solution.
Filtration: Filter the suspension through a pad of Celite to remove the charcoal.
Self-Validation Check: Spot the filtered organic layer on a TLC plate (eluent: 9:1 DCM:MeOH). The purified free base should appear as a single tight spot under short-wave UV (254 nm), with no trailing brown streaks (which would indicate residual oxidized polymers).
Re-salting (Optional): To reform the stable salt, bubble dry HCl gas or add 2M HCl in diethyl ether to the EtOAc solution until precipitation is complete. Filter and dry under vacuum.
Section 4: Quantitative Data Summary
The following table summarizes the expected stability of 1,5-Naphthyridin-3-amine dihydrochloride under various environmental conditions, highlighting the critical need for strict storage compliance.
Storage Temperature
Atmosphere
Light Exposure
Moisture Control
Estimated Shelf-Life
Degradation Risk
-20°C
Argon / Nitrogen
Dark (Amber Vial)
Desiccator
> 2 Years
Very Low
2–8°C
Argon / Nitrogen
Dark (Amber Vial)
Desiccator
6 – 12 Months
Low
25°C (Room Temp)
Air
Ambient Lab Light
None (Ambient)
< 1 Month
High (Rapid Browning)
25°C (Room Temp)
Air
Direct Sunlight
None (Ambient)
< 1 Week
Severe (Photo-oxidation)
References
Title: WO2022171123A1 - Egfr degraders and methods of use
Source: Google Patents
URL
Title: Aromatic Amines : An Assessment of the Biological and Environmental Effects
Source: U.S. Environmental Protection Agency (EPA)
URL: [Link]
Title: Selective Single-Step Oxidation of Amine to Cross-Azo Compounds with an Unhampered Primary Benzyl Alcohol Functionality
Source: Organic Letters (ACS Publications)
URL: [Link]
Title: How to prevent the oxidation of Amine Catalyst?
Source: Mingxu Chemicals Blog
URL: [Link]
Title: Short- and Long-Term Stability of Aromatic Amines in Human Urine
Source: MDPI
URL: [Link]
Optimization
Technical Support Center: Purification and Recrystallization of 1,5-Naphthyridin-3-amine Dihydrochloride
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the purificat...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the purification and recrystallization of 1,5-Naphthyridin-3-amine dihydrochloride. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you overcome common challenges in obtaining this compound at high purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a practical question-and-answer format.
Question 1: My isolated 1,5-Naphthyridin-3-amine dihydrochloride is off-color (e.g., yellow, brown, or tarry). What is the likely cause and how can I fix it?
Answer:
Discoloration is a common indicator of impurities, which can arise from several sources during the synthesis or work-up.
Causality: The 1,5-naphthyridine ring system and the amine functional group can be susceptible to oxidation or decomposition, especially at elevated temperatures or upon prolonged exposure to air and light.[1] Side reactions during synthesis, such as over-chlorination or the formation of phosphorylated intermediates if using reagents like POCl₃ in a preceding step, can also lead to colored, difficult-to-remove byproducts.[2] A black or tarry appearance often signifies significant decomposition.[2]
Troubleshooting Steps:
Activated Carbon Treatment: A highly effective method for removing colored impurities is to use activated carbon (charcoal). Dissolve the crude dihydrochloride salt in a suitable hot solvent (e.g., methanol, ethanol, or an alcohol/water mixture). Add a small amount (typically 1-2% w/w) of activated carbon to the hot solution. Stir or gently heat for 5-15 minutes, then perform a hot filtration through a pad of Celite® or diatomaceous earth to remove the carbon. The Celite prevents fine carbon particles from passing into your filtrate.
Solvent Selection: Ensure you are using a recrystallization solvent in which the impurities are either highly soluble (remain in the mother liquor) or completely insoluble (can be removed via hot filtration).
Controlled Conditions: In future syntheses, ensure strict temperature control and maintain an inert atmosphere (e.g., nitrogen or argon) during reactions, especially at high temperatures, to prevent oxidative degradation.[2]
Question 2: I'm having difficulty inducing crystallization, or the product is "oiling out" instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solubility of the compound at a given temperature is exceeded too rapidly or when the melting point of the impure solid is below the temperature of the solution.
Causality: The high concentration of impurities can depress the melting point of your compound, leading to the formation of a liquid phase. Furthermore, rapid cooling of a supersaturated solution often doesn't allow sufficient time for the ordered arrangement of molecules into a crystal lattice.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for when a product "oils out".
Question 3: The purity of my recrystallized product is not improving. How can I select a better recrystallization solvent?
Answer:
The choice of solvent is the most critical factor in a successful recrystallization.[4] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures.
Causality: If the purity isn't improving, it's likely that the chosen solvent has similar solubility characteristics for both your product and the key impurities. As a dihydrochloride salt, 1,5-Naphthyridin-3-amine is highly polar and will require polar solvents.
Solvent Screening Strategy:
Start with Polar Protic Solvents: Due to the salt nature, solvents like methanol, ethanol, isopropanol, and water are excellent starting points.
Use Co-Solvent Systems: A mixture of solvents can fine-tune the solubility. A common approach is to dissolve the compound in a minimal amount of a "good" solvent (e.g., methanol or water) at an elevated temperature, and then slowly add a "poor" or "anti-solvent" (e.g., isopropanol, ethyl acetate, or acetone) until the solution becomes turbid. Gentle heating to redissolve, followed by slow cooling, can yield high-purity crystals.[3]
Consider pH Adjustment: Since the compound is a dihydrochloride salt, its solubility is highly dependent on pH. Performing the recrystallization from a slightly acidic aqueous alcohol solution (e.g., ethanol with a trace of HCl) can suppress the equilibrium from shifting to the less soluble free base, ensuring the salt form is what crystallizes.
Solvent Class
Examples
Expected Solubility of 1,5-Naphthyridin-3-amine Dihydrochloride
Rationale
Polar Protic
Water, Methanol, Ethanol
High to Moderate
The salt form favors polar, hydrogen-bond donating solvents. Solubility is likely high, especially when hot.
Polar Aprotic
DMF, DMSO
Moderate to High
Can dissolve polar compounds, but may be too strong of a solvent, making recovery difficult.[5]
Ethers
Diethyl Ether, THF
Very Low
The non-polar nature is unsuitable for dissolving the ionic salt. Can be used as an anti-solvent.
Hydrocarbons
Hexane, Heptane
Insoluble
Non-polar solvents will not dissolve the highly polar salt. Useful for trituration to remove oily residues.
Chlorinated
Dichloromethane (DCM), Chloroform
Low
Generally not polar enough for hydrochloride salts.
This table provides a qualitative prediction based on the principles of "like dissolves like" for polar salts.[5]
Frequently Asked Questions (FAQs)
Q1: What is the best way to remove residual synthesis reagents, like phosphorus-containing byproducts?
A1: Phosphorus-containing impurities, often from reagents like POCl₃, can be persistent.[2] A thorough aqueous work-up before crystallization is critical. This involves quenching the reaction mixture on ice, carefully neutralizing with a base (like NaHCO₃ or Na₂CO₃) to a neutral or slightly basic pH, and then extracting with an organic solvent if you were isolating the free base. For the dihydrochloride, you would typically acidify after the basic wash to precipitate the salt. If impurities persist, column chromatography may be necessary. However, for a highly polar salt, this can be challenging. An alternative is to use an amine-functionalized silica gel which can improve the chromatography of basic compounds.[6]
Q2: How should I properly dry my purified crystals?
A2: After filtering the crystals and washing them with a small amount of cold recrystallization solvent, drying is essential. The most common method is to dry the crystals under high vacuum at a slightly elevated temperature (e.g., 40-50 °C). It is crucial to ensure the temperature is well below the compound's melting or decomposition point. For hygroscopic compounds, drying in a vacuum oven over a desiccant like P₂O₅ is recommended.
Q3: What are the ideal storage conditions for 1,5-Naphthyridin-3-amine dihydrochloride?
A3: As an amine salt, the compound can be sensitive to moisture, light, and air over long periods.[7] It should be stored in a tightly sealed container, preferably in a dark and dry environment.[7][8] For long-term storage, keeping it in a desiccator at a reduced temperature (e.g., 2-8 °C) is advisable to maintain its stability and prevent degradation.[9]
Q4: Can I use trituration as a primary purification method?
A4: Yes, trituration can be a very effective purification technique, especially if your crude product is an oil or an amorphous solid contaminated with more soluble impurities.[3] The process involves stirring the crude material as a slurry in a solvent in which the desired product is insoluble (or sparingly soluble), while the impurities dissolve. For 1,5-Naphthyridin-3-amine dihydrochloride, you could use a solvent like diethyl ether, ethyl acetate, or hexane.[10] After stirring, the solid is filtered and washed with fresh solvent. While it may not always achieve the same level of purity as recrystallization, it is an excellent method for initial cleanup.
Experimental Protocols
Protocol 1: Standard Recrystallization from a Single Solvent (Ethanol)
Dissolution: In a flask equipped with a reflux condenser, add the crude 1,5-Naphthyridin-3-amine dihydrochloride. Add a minimal amount of ethanol and heat the mixture to a gentle reflux with stirring. Continue adding small portions of ethanol until the solid is completely dissolved.
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat to reflux for 5-10 minutes.
Hot Filtration: If carbon was added, perform a hot filtration through a pre-warmed funnel fitted with fluted filter paper or a pad of Celite® into a clean, pre-warmed flask. This step removes the carbon and any insoluble impurities.
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3] Once at room temperature, you may place the flask in an ice bath or refrigerator (2-8 °C) to maximize crystal yield.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the collected crystals with a small volume of cold ethanol to remove any residual mother liquor.
Drying: Dry the purified crystals under vacuum to a constant weight.
Caption: General workflow for purification by recrystallization.
Protocol 2: Purification by Trituration
Solvent Addition: Place the crude, oily, or amorphous 1,5-Naphthyridin-3-amine dihydrochloride into a flask. Add a volume of a non-solvent (e.g., diethyl ether or ethyl acetate) sufficient to form a stirrable slurry.
Stirring: Stir the slurry vigorously at room temperature for 30-60 minutes. A spatula can be used to break up any large clumps of solid.
Filtration: Collect the solid product by vacuum filtration.
Washing: Wash the filter cake thoroughly with several portions of the fresh trituration solvent to ensure all soluble impurities are removed.
Drying: Dry the solid under vacuum. The resulting solid can often be used directly or be subjected to a final recrystallization for higher purity.
References
In-Use stability testing FAQ (2024). European Medicines Agency.
Minimizing side reactions in the synthesis of 4-Chloro-1,5-naphthyridin-3-amine. Benchchem.
Technical Support Center: Overcoming Poor Solubility of 1,5-Naphthyridine Intermedi
Development of a Safe and Scalable Method to Prepare 3-Bromo-N-alkyl-1,6-naphthyridones via Enamine Cyclization (2024).
1,5-naphthyridin-3-amine dihydrochloride — Chemical Substance Inform
A Technical Guide to the Solubility of 4-Methoxy-1,5-naphthyridine in Organic Solvents. Benchchem.
Technical Support Center: HPLC Troubleshooting for 1,5-Naphthyridin-3-amine Dihydrochloride
Welcome to the Technical Support Center. Analyzing highly polar, basic heterocyclic amine salts like 1,5-Naphthyridin-3-amine;dihydrochloride presents unique chromatographic challenges.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. Analyzing highly polar, basic heterocyclic amine salts like 1,5-Naphthyridin-3-amine;dihydrochloride presents unique chromatographic challenges. Due to its multiple basic nitrogen atoms and the presence of two molar equivalents of hydrochloric acid, analysts frequently encounter severe baseline noise, gradient drift, and peak tailing.
This guide provides field-proven, self-validating diagnostic workflows to isolate and resolve these specific baseline anomalies.
System Diagnostics & Logical Workflow
Before adjusting your method, you must determine whether the baseline noise is a mechanical system failure or a chemical artifact induced by the naphthyridine salt matrix.
Logical workflow for isolating and resolving HPLC baseline noise sources.
Q1: Why does the baseline drift and spike specifically when running gradient elution for this dihydrochloride salt?Causality: 1,5-Naphthyridin-3-amine is a highly polar compound. To achieve retention on a reversed-phase C18 column, analysts typically start with highly aqueous mobile phases buffered with inorganic salts (e.g., 50 mM potassium phosphate). However, as the gradient shifts to a high organic concentration (>60% acetonitrile), the inorganic buffer exceeds its solubility limit and microscopic precipitation occurs inside the pump mixer or column head . Furthermore, the dihydrochloride salt introduces a high localized concentration of chloride ions. Chloride absorbs strongly at low UV wavelengths (<215 nm), causing massive baseline disturbances as the salt front elutes .
Q2: How do I distinguish between detector-related random noise and pump-related periodic noise?Causality: The visual pattern of the baseline noise is the most reliable diagnostic indicator of its mechanical source. Periodic noise appears as uniform, rhythmic pulsations that perfectly synchronize with the pump's piston strokes. This is caused by pressure fluctuations due to air bubbles trapped in the pump head or a malfunctioning check valve . Conversely, random noise appears as jagged, high-frequency static. This indicates optical or electronic interference, typically caused by a degrading UV detector lamp, a dirty flow cell, or outgassing in the detector .
Q3: My baseline is noisy, and the 1,5-Naphthyridin-3-amine peak exhibits severe tailing. Are these related?Causality: Yes. Naphthyridines possess multiple basic nitrogen atoms. If the mobile phase pH and buffer capacity are not strictly controlled, these basic amines become protonated and undergo strong secondary ion-exchange interactions with residual, unendcapped silanols on the silica stationary phase. This causes the analyte to "stick" and bleed off the column slowly, which not only causes peak tailing but also manifests as a continuously elevated, noisy baseline in subsequent runs. The dihydrochloride salt can also cause localized pH drops in the column, exacerbating this silanol ionization.
Quantitative Diagnostics
Use the following tables to benchmark your system's performance and select the appropriate mobile phase for dihydrochloride salts.
Table 2: Mobile Phase Compatibility Matrix for Dihydrochloride Salts
Buffer System
Concentration Limit
UV Cutoff
Compatibility with >60% ACN
Recommendation for Naphthyridines
Potassium Phosphate
< 20 mM
200 nm
Poor (High precipitation risk)
Avoid for high-organic gradients
Ammonium Acetate
10 - 50 mM
210 nm
Excellent (Highly soluble)
Optimal (Maintains pH, prevents tailing)
Trifluoroacetic Acid
0.05 - 0.1%
210 nm
Good (Causes baseline drift at <215 nm)
Acceptable (Monitor at >254 nm)
Validated Experimental Protocols
Protocol 1: Self-Validating Zero-Injection Diagnostic Test
Purpose: To systematically isolate whether the baseline noise is induced by the 1,5-Naphthyridin-3-amine;dihydrochloride sample matrix or by the HPLC hardware.
Causality: By removing the analyte and its associated dihydrochloride salt from the equation, we can determine if the noise is a chemical artifact (e.g., salt front elution, localized pH shifts) or a mechanical failure (e.g., pump cavitation) .
Step-by-Step Methodology:
Equilibration: Prime the HPLC system with the exact mobile phase composition used for your naphthyridine analysis. Allow the column to equilibrate for at least 10 column volumes (CV).
Method Execution: Program the autosampler to perform a 0 µL injection (or inject a blank vial containing only the initial mobile phase).
Data Acquisition: Run the full gradient method and monitor the baseline absorbance at your target wavelength.
Validation Check:
Result A (Noise Disappears): The issue is sample-induced. The dihydrochloride salt is likely causing localized buffer depletion, or the analyte is strongly binding to silanols. Proceed to Protocol 2 to optimize buffer capacity.
Result B (Noise Persists): The issue is system-induced. Analyze the noise pattern against Table 1 to isolate the pump, detector, or solvent contamination.
Protocol 2: Mobile Phase Optimization & System Passivation
Purpose: To eliminate buffer precipitation and suppress secondary silanol interactions that cause baseline noise and peak tailing for basic amine salts.
Causality: Using a volatile, high-solubility buffer like ammonium acetate prevents precipitation in the organic phase while providing sufficient ionic strength to mask residual silanols on the C18 column .
Step-by-Step Methodology:
Buffer Preparation: Prepare a 20 mM Ammonium Acetate buffer in ultrapure (Type 1) water. Adjust the pH to 6.0 using dilute acetic acid. This pH ensures the buffer operates within its optimal capacity while keeping the naphthyridine in a consistent ionization state.
Filtration & Degassing: Vacuum-filter the buffer through a 0.22 µm hydrophilic PTFE membrane to remove particulates. Degas via ultrasonication for 15 minutes to prevent oxygen-induced baseline drift.
System Passivation: Before introducing the new buffer, flush the HPLC system (without the column attached) with 50:50 Water:Methanol for 30 minutes at 1.0 mL/min to dissolve any precipitated inorganic salts from previous runs.
Validation Check: Reconnect the column and run a blank gradient up to 95% Acetonitrile. Monitor the pump pressure and baseline. A stable pressure trace (± 2 bar) and a flat baseline (< 2 mAU drift) validate that no buffer precipitation is occurring and the system is ready for sample analysis.
References
HPLC Repair Services: Common Causes of Baseline Noise
Overbrook Scientific
URL: [Link]
HOW TO FIX HPLC BASELINE NOISE | TROUBLESHOOTING
YouTube (Chromatography Troubleshooting)
URL: [Link]
Buffer & Eluent Preparation in HPLC – Best Practices
KNAUER
URL: [Link]
Why Your HPLC Baseline Drifts—And How to Stop It
Separation Science
URL: [Link]
How can I eliminate baseline noise in HPLC?
ResearchGate
URL: [Link]
Reference Data & Comparative Studies
Validation
A Comparative Guide to 1,5-Naphthyridin-3-amine and 1,8-Naphthyridin-3-amine Derivatives for Medicinal Chemistry
In the landscape of medicinal chemistry, the naphthyridine scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1] Among the ten possible isomers, the 1,5- and 1,8-na...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of medicinal chemistry, the naphthyridine scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1] Among the ten possible isomers, the 1,5- and 1,8-naphthyridines have garnered significant attention, particularly as frameworks for kinase inhibitors and other therapeutic agents. The subtle difference in the placement of a nitrogen atom between these two isomers leads to profound distinctions in their physicochemical properties, synthetic accessibility, and ultimately, their biological applications. This guide provides a comprehensive comparison of 1,5-Naphthyridin-3-amine;dihydrochloride and 1,8-naphthyridin-3-amine derivatives, offering insights and experimental data to guide researchers in drug discovery and development.
Structural and Physicochemical Distinctions: The Impact of Nitrogen Placement
The defining feature of naphthyridines is the presence of two nitrogen atoms within the fused pyridine ring system. Their relative positions dictate the electronic distribution, hydrogen bonding capabilities, and overall shape of the molecule.
1,5-Naphthyridine: The nitrogen atoms are positioned symmetrically on opposite rings. This arrangement results in a more evenly distributed electron density compared to the 1,8-isomer.
1,8-Naphthyridine: The nitrogen atoms are located on adjacent rings, creating a "bay region." This proximity leads to a more polarized molecule and a distinct steric and electronic environment. This isomer is the most extensively studied of the naphthyridines.[2]
These structural differences manifest in their physicochemical properties, which are critical for drug-like characteristics such as absorption, distribution, metabolism, and excretion (ADME).
Table 1: Comparative Physicochemical Properties of Naphthyridine Scaffolds
Property
1,5-Naphthyridine
1,8-Naphthyridine
Rationale and Implications
Molecular Weight
130.15 g/mol
130.15 g/mol
Identical for the parent, unsubstituted scaffolds.
1,8-Naphthyridine is more lipophilic, which can enhance membrane permeability but may also lead to lower aqueous solubility.[3] A logP between 0 and 5 is generally considered favorable for ADME properties.[4]
Aqueous Solubility
Soluble
Data not readily available, but expected to be lower than 1,5-naphthyridine due to higher lipophilicity.[3]
The dihydrochloride salt form of 1,5-naphthyridin-3-amine is designed to significantly improve aqueous solubility for formulation purposes.
pKa
Data not readily available for the parent amine.
Data not readily available for the parent amine.
The basicity of the amine substituent and the ring nitrogens is crucial for salt formation and interactions with biological targets.
Note: The properties listed are for the parent, unsubstituted naphthyridine scaffolds unless otherwise specified. The addition of the 3-amino group and the dihydrochloride salt form will alter these properties significantly.
Synthetic Accessibility and Chemical Reactivity
The synthesis of naphthyridine cores often relies on classical heterocyclic chemistry reactions, with the choice of strategy depending on the desired isomer and substitution pattern.
1,5-Naphthyridine Synthesis:
The construction of the 1,5-naphthyridine scaffold can be achieved through various methods, including the Friedländer, Skraup, and Gould-Jacobs reactions.[5][6] A common approach involves the cyclization of a 3-aminopyridine derivative.[6] For instance, the synthesis of a 4-hydroxy-1,5-naphthyridine intermediate can be accomplished by reacting a 3-aminopyridine with a malonic acid derivative, followed by thermal cyclization.[7] This intermediate can then be converted to the corresponding 4-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃).[7] Subsequent amination yields the desired 3-amino-1,5-naphthyridine.[7]
1,8-Naphthyridine Synthesis:
The 1,8-naphthyridine core is often synthesized via the Friedländer annulation, which involves the reaction of a 2-aminopyridine-3-carbaldehyde with a ketone or other carbonyl compound.[8] This method is versatile and allows for the introduction of various substituents. Other methods include the Vilsmeier-Haack reaction and Conrad-Limpach reaction.[9]
The reactivity of the naphthyridine ring is also influenced by the nitrogen atom positions. The electron-deficient nature of the pyridine rings makes them susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by the ring nitrogens.
Diagram 1: Generalized Synthetic Workflow for Aminonaphthyridines
Caption: Comparative synthetic routes to 1,5- and 1,8-naphthyridine amines.
Comparative Biological Activities and Therapeutic Applications
Both 1,5- and 1,8-naphthyridine scaffolds are prevalent in compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][10][11][12]
1,5-Naphthyridine Derivatives:
Compounds featuring the 1,5-naphthyridine core have shown significant potential as anticancer agents.[5] They have been investigated as inhibitors of topoisomerase I and II, enzymes crucial for DNA replication and repair in cancer cells.[5][13] For example, certain indeno[5][14]naphthyridine derivatives have demonstrated high cytotoxic effects against lung adenocarcinoma (A549) and ovarian carcinoma (SKOV3) cell lines.[5] Additionally, naturally occurring 1,5-naphthyridine alkaloids, such as canthin-6-one, have exhibited anticancer and anti-inflammatory properties.[1]
1,8-Naphthyridine Derivatives:
The 1,8-naphthyridine scaffold is perhaps most famously known for its role in the development of quinolone antibiotics, such as nalidixic acid and trovafloxacin.[2][15] In recent years, this scaffold has been extensively explored for its anticancer potential, particularly as kinase inhibitors.[9][12][16][17] Derivatives of 1,8-naphthyridine have been developed as inhibitors of various kinases, including epidermal growth factor receptor (EGFR), c-Met, and Bruton's tyrosine kinase (BTK).[9][18][19] The arrangement of the nitrogen atoms in the 1,8-isomer is often well-suited for forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases.
Table 2: Comparison of Biological Targets and Example Compounds
Diagram 2: Naphthyridine Scaffolds in Kinase Inhibition
Caption: Inhibition of a receptor tyrosine kinase pathway by a 1,8-naphthyridine derivative.
Experimental Protocols: A Guide to Evaluation
To objectively compare derivatives from both scaffolds, standardized and robust experimental protocols are essential. Below are representative protocols for key in vitro assays.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is designed to measure the inhibition of a specific kinase by a test compound. The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[20][21]
A. Materials:
Purified kinase enzyme of interest.
Specific peptide or protein substrate for the kinase.
ATP solution at a concentration near the Km for the kinase.
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the assay plate wells. Include DMSO-only wells for positive (100% activity) and negative (0% activity) controls.
Kinase Reaction:
Prepare a kinase/substrate master mix in the kinase reaction buffer.
Add the kinase/substrate mix to the compound-containing wells.
Prepare a separate reaction mix for negative controls containing substrate but no enzyme.
Initiate the kinase reaction by adding the ATP solution to all wells.
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).[22]
Signal Generation:
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[20]
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[20]
Data Acquisition and Analysis:
Read the luminescence on a plate reader.
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
Determine the IC₅₀ value for each compound by fitting the concentration-response data to a four-parameter logistic model.
Diagram 3: Workflow for Kinase Inhibition IC₅₀ Determination
Caption: Step-by-step workflow for an in vitro kinase inhibition assay.
This protocol provides a high-throughput method to estimate the kinetic solubility of test compounds.
A. Materials:
Test compounds (10 mM stock in DMSO).
Phosphate-buffered saline (PBS), pH 7.4.
96-well filter plates (0.45 µm).
96-well UV-transparent collection plates.
Spectrophotometer capable of reading 96-well plates.
B. Step-by-Step Procedure:
Add 198 µL of PBS (pH 7.4) to the wells of the filter plate.
Add 2 µL of the 10 mM DMSO stock of each test compound to the PBS, resulting in a final concentration of 100 µM with 1% DMSO.
Seal the plate and shake at room temperature for 2 hours.
Place the filter plate on top of a UV-transparent collection plate.
Centrifuge the stacked plates to separate any precipitated compound from the soluble fraction.
Prepare a standard curve for each compound in a separate UV plate using known concentrations in a 1% DMSO/PBS solution.
Read the absorbance of the filtrate in the collection plate and the standard curve plate at a wavelength determined by a prior UV scan of each compound (typically 250-400 nm).
Calculate the concentration of the compound in the filtrate by comparing its absorbance to the standard curve. This concentration represents the kinetic aqueous solubility.
Conclusion and Future Outlook
The choice between a 1,5- and a 1,8-naphthyridine scaffold is a critical decision in the design of new therapeutic agents. The 1,8-naphthyridine core has a well-established history, particularly in the development of antibacterial agents and, more recently, a wide array of kinase inhibitors.[3][9][15] Its structural features are often ideal for targeting the ATP-binding sites of kinases.
Conversely, the 1,5-naphthyridine scaffold, while historically less explored, presents significant opportunities.[3] Its unique electronic and steric properties may offer advantages in targeting specific biological macromolecules where the 1,8-isomer is not optimal. The development of novel 1,5-naphthyridine derivatives as topoisomerase inhibitors and other anticancer agents highlights its potential.[5][13] The use of the dihydrochloride salt form for compounds like 1,5-Naphthyridin-3-amine is a key strategy to overcome potential solubility limitations inherent to many heterocyclic scaffolds.
Ultimately, the selection of the scaffold should be driven by the specific therapeutic target, structure-activity relationship (SAR) studies, and the desired physicochemical properties of the final drug candidate. Both isomers represent valuable and versatile building blocks in the medicinal chemist's toolbox, with ample room for the discovery of novel and effective medicines.
References
Fused 1,5-naphthyridines - Encyclopedia.pub. (2020). Available at: [Link]
Biological Activity of Naturally Derived Naphthyridines - PMC. (n.d.). Available at: [Link]
Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents | Bentham Science Publishers. (2014). Available at: [Link]
Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC. (n.d.). Available at: [Link]
Structure–activity relationship (SAR) and docking studies of... - ResearchGate. (n.d.). Available at: [Link]
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. (n.d.). Available at: [Link]
Fused 1,5-Naphthyridines: Synthetic Tools and Applications - MDPI. (2020). Available at: [Link]
Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors - PubMed. (2017). Available at: [Link]
Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines - PMC. (n.d.). Available at: [Link]
Medicinal Chemistry Perspective of 1,8‐Naphthyridines as Anticancer Agents | Request PDF. (2025). Available at: [Link]
Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed. (2013). Available at: [Link]
WO/2012/000595 2,4- DIARYL - SUBSTITUTED[5][18] NAPHTHYRIDINES AS KINASE INHIBITORS FOR USE AGAINST CANCER - WIPO Patentscope. (2012). Available at: [Link]
Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC. (2013). Available at: [Link]
PROTEIN KINASE C ASSAY KITS PROTOCOL* Part # P2747, P2748, P2940, P2941. (n.d.). Available at: [Link]
1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed. (2015). Available at: [Link]
Reported 1,8‐naphthyridine derivatives with c‐Met inhibitory activity. - ResearchGate. (n.d.). Available at: [Link]
Best Practices for Implementing Kinase Assays in Research - VKEY-BIO. (n.d.). Available at: [Link]
Kinase assays | BMG LABTECH. (2020). Available at: [Link]
Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed. (2025). Available at: [Link]
Antimicrobial Activity of Naphthyridine Derivatives - MDPI. (2024). Available at: [Link]
Synthesis of 1,8-naphthyridines: a recent update (microreview) - K.T.H.M. College. (n.d.). Available at: [Link]
Physical data of 1,8 naphthyridine derivatives | Download Table - ResearchGate. (n.d.). Available at: [Link]
1,8-Naphthyridine - Wikipedia. (n.d.). Available at: [Link]
Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids | Semantic Scholar. (2012). Available at: [Link]
(PDF) Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line - ResearchGate. (n.d.). Available at: [Link]
1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - OUCI. (n.d.). Available at: [Link]
Chemistry of Heterocyclic Compounds: The Naphthyridines - ResearchGate. (n.d.). Available at: [Link]
A Senior Application Scientist's Guide to the 1H NMR Spectral Validation of 1,5-Naphthyridin-3-amine;dihydrochloride
For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities and key intermediates is a cornerstone of scientific rigor. This guide provides an in-depth analys...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities and key intermediates is a cornerstone of scientific rigor. This guide provides an in-depth analysis and a validated protocol for the ¹H NMR spectral interpretation and peak assignment of 1,5-Naphthyridin-3-amine;dihydrochloride. Moving beyond a simple recitation of data, we will explore the underlying principles that govern the spectral features of this molecule, offering a framework for confident structural verification.
The formation of a dihydrochloride salt significantly influences the electronic environment of the parent molecule, 1,5-Naphthyridin-3-amine. The protonation of the two nitrogen atoms in the naphthyridine ring system and the amino group leads to substantial deshielding of the aromatic protons. This results in a downfield shift of their corresponding signals in the ¹H NMR spectrum, a key characteristic to anticipate during analysis.
Predicted ¹H NMR Spectrum and Peak Assignment
The predicted ¹H NMR spectral data for 1,5-Naphthyridin-3-amine;dihydrochloride is detailed below. These predictions are grounded in the analysis of the parent 1,5-naphthyridine scaffold and the established effects of substituents on aromatic systems.[1] The spectrum is expected to be complex due to the inherent asymmetry of the molecule and the spin-spin coupling between the aromatic protons.
Table 1: Predicted ¹H NMR Peak Assignment for 1,5-Naphthyridin-3-amine;dihydrochloride
Proton Label
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constants (J, Hz)
Rationale for Assignment
H2
~9.2 - 9.4
Doublet (d)
J ≈ 2.0 - 3.0 Hz
Located ortho to a ring nitrogen and adjacent to the -NH3+ group, this proton is expected to be significantly deshielded and appear at a very downfield chemical shift. It will exhibit a small coupling to H4.
H4
~8.4 - 8.6
Doublet (d)
J ≈ 2.0 - 3.0 Hz
Also ortho to a ring nitrogen and adjacent to the -NH3+ group, H4 will be strongly deshielded. It will show a small coupling to H2.
H6
~9.0 - 9.2
Doublet of Doublets (dd)
J ≈ 4.0 - 5.0 Hz, J ≈ 1.5 - 2.0 Hz
This proton is ortho to a ring nitrogen, leading to a downfield shift. It will be coupled to both H7 (larger coupling) and H8 (smaller coupling).
H7
~8.0 - 8.2
Doublet of Doublets (dd)
J ≈ 8.0 - 9.0 Hz, J ≈ 4.0 - 5.0 Hz
H7 is coupled to both H6 (smaller coupling) and H8 (larger, ortho coupling), resulting in a doublet of doublets.
H8
~8.8 - 9.0
Doublet of Doublets (dd)
J ≈ 8.0 - 9.0 Hz, J ≈ 1.5 - 2.0 Hz
This proton is coupled to H7 (larger, ortho coupling) and H6 (smaller, meta coupling). Its proximity to a ring nitrogen contributes to its downfield shift.
-NH3+
Variable (Broad)
Singlet (s, broad)
N/A
As an exchangeable proton, the chemical shift of the ammonium group is highly dependent on the solvent, concentration, and temperature.[2][3][4] It is expected to appear as a broad singlet.
Experimental Protocol for ¹H NMR Analysis
To ensure the acquisition of a high-quality and reproducible ¹H NMR spectrum, the following detailed protocol should be adhered to.
I. Sample Preparation
Weighing: Accurately weigh 5-10 mg of 1,5-Naphthyridin-3-amine;dihydrochloride into a clean, dry vial.
Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for hydrochloride salts due to its ability to dissolve polar compounds and its higher boiling point, which can be beneficial for variable temperature studies. Deuterated water (D₂O) can also be used, but this will result in the exchange of the -NH₃⁺ protons, causing their signal to disappear from the spectrum.
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently vortex or sonicate the sample to ensure complete dissolution.
Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette.
II. NMR Spectrometer Setup and Data Acquisition
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
Locking and Shimming: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure efficient signal detection.
Acquisition Parameters:
Pulse Sequence: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
Spectral Width: Set an appropriate spectral width, typically from -2 to 16 ppm, to ensure all signals are captured.
Number of Scans: Acquire a sufficient number of scans (e.g., 16, 32, or more) to achieve an adequate signal-to-noise ratio.
Relaxation Delay: Use a relaxation delay of at least 1-2 seconds to allow for full relaxation of the protons between scans.
III. Data Processing and Analysis
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phasing: Manually or automatically phase the resulting spectrum to obtain pure absorption lineshapes.
Baseline Correction: Apply a baseline correction to ensure accurate integration.
Referencing: Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm).
Integration: Integrate all signals to determine the relative number of protons for each resonance.
Peak Picking and Coupling Constant Analysis: Identify the chemical shift of each multiplet and measure the coupling constants (J-values) to aid in the assignment of the spin systems.
Visualizing the Structure and Proton Environments
To facilitate a clearer understanding of the proton assignments, the molecular structure of 1,5-Naphthyridin-3-amine;dihydrochloride with labeled protons is provided below.
Caption: Molecular structure of 1,5-Naphthyridin-3-amine;dihydrochloride with proton labeling.
Comparative Analysis and Alternative Structures
When validating the structure of 1,5-Naphthyridin-3-amine;dihydrochloride, it is crucial to consider and rule out potential isomeric impurities. For instance, other positional isomers of aminonaphthyridine would exhibit distinctly different ¹H NMR spectra. The number of signals, their multiplicities, and coupling constants would change based on the substitution pattern. A thorough analysis of the coupling patterns is paramount. For example, the observation of three distinct spin systems (H2/H4, and H6/H7/H8) is a strong indicator of the 1,5-naphthyridine core with substitution at the 3-position.
References
BenchChem. (2025). Comparative Analysis of 1H NMR Spectra of Substituted 1,7-Naphthyridines.
MDPI. (2000). Spectral Characteristics of 2,7-Naphthyridines.
Wiley-VCH. (2007). Supporting Information.
PMC. (n.d.). Molecular Recognition Studies on Naphthyridine Derivatives.
A Senior Application Scientist's Guide to HPLC Chromatogram Reference Standards for 1,5-Naphthyridin-3-amine;dihydrochloride
The Critical Role of a Reference Standard A reference standard serves as a highly purified and well-characterized compass for your analytical journey. It is the benchmark against which all samples are measured.
Author: BenchChem Technical Support Team. Date: March 2026
The Critical Role of a Reference Standard
A reference standard serves as a highly purified and well-characterized compass for your analytical journey. It is the benchmark against which all samples are measured. In the context of HPLC analysis, a reliable reference standard is indispensable for:
Peak Identification: Unambiguously confirming the retention time of 1,5-Naphthyridin-3-amine;dihydrochloride in a chromatogram.
Quantitative Analysis (Assay): Accurately determining the concentration of the active pharmaceutical ingredient (API) in a sample.
Impurity Profiling: Identifying and quantifying known and unknown impurities that may be present.
Comparative Analysis of Reference Standards
The quality and level of characterization of a reference standard can vary significantly between suppliers. For a molecule like 1,5-Naphthyridin-3-amine;dihydrochloride, which may not yet have a dedicated pharmacopoeial monograph, researchers must be particularly diligent in their selection. Below is a comparative guide to different grades of reference standards you may encounter.
Grade of Reference Standard
Purity (Assay %)
Impurity Profile
Certification & Traceability
Recommended Use
Primary Pharmacopoeial Standard (e.g., USP, Ph. Eur.)
Typically ≥99.5% (mass balance)
Extensively characterized with identified and quantified impurities.
Accompanied by a detailed Certificate of Analysis (CoA) from a pharmacopoeial body. Traceable to primary international standards.
Gold standard for quality control, regulatory submissions, and method validation.
Characterized Research Grade
Generally ≥98% (by HPLC)
Major impurities may be identified, but not always quantified.
CoA provided by the manufacturer, often with HPLC and/or NMR data. Traceability is to the manufacturer's internal standards.
Suitable for research and development, early-phase method development.
Unverified Supplier
Often stated as >95% or with no specific value
Impurity profile is typically unknown or not provided.
May come with a basic CoA lacking detailed analytical data and traceability.
High-risk for quantitative applications. May be used for preliminary, qualitative screening with caution.
It is crucial to note that some suppliers may offer 1,5-Naphthyridin-3-amine;dihydrochloride with limited analytical data, sometimes sold on an "as-is" basis.[1] For any quantitative work, a reference standard with a comprehensive Certificate of Analysis is essential.[2]
Potential Impurities in 1,5-Naphthyridin-3-amine;dihydrochloride
The manufacturing process and storage conditions can introduce various impurities.[3] For 1,5-naphthyridines, these can include:
Starting Materials and Intermediates: Residuals from the synthetic route, such as substituted aminopyridines.[4]
Positional Isomers: Isomers of the naphthyridine ring system (e.g., 1,8-naphthyridine) or positional isomers of the amine group.
By-products of Cyclization: The synthesis of the naphthyridine core, for instance, via reactions like the Skraup or Gould-Jacobs reaction, can lead to various side products.[5][6]
Degradation Products: As an aromatic amine, 1,5-Naphthyridin-3-amine may be susceptible to oxidative or photolytic degradation.[7] The presence of the dihydrochloride salt suggests good aqueous solubility but also the potential for interactions with different pH environments.
A robust HPLC method must be able to separate the main compound from these potential impurities.
A Robust HPLC Method for the Analysis of 1,5-Naphthyridin-3-amine;dihydrochloride
Given that 1,5-Naphthyridin-3-amine is a polar aromatic amine, a reversed-phase HPLC method is a suitable starting point.[8] However, retaining and achieving good peak shape for such polar compounds can be challenging.[9][10] The following method is designed to address these challenges.
Experimental Protocol
1. Sample Preparation:
Reference Standard Stock Solution (0.5 mg/mL): Accurately weigh approximately 5 mg of the 1,5-Naphthyridin-3-amine;dihydrochloride reference standard and dissolve it in 10 mL of diluent.
Sample Solution (0.5 mg/mL): Prepare the sample to be analyzed at the same concentration as the reference standard using the same diluent.
Diluent: A mixture of water and acetonitrile (90:10 v/v) is a good starting point.
2. Chromatographic Conditions:
Parameter
Recommended Condition
Rationale
HPLC Column
Pentafluorophenyl (PFP) or Polar-Endcapped C18, 150 mm x 4.6 mm, 3.5 µm
PFP columns offer alternative selectivity for polar, aromatic compounds through π-π and dipole-dipole interactions, which can be beneficial for separating isomers.[11][12] A polar-endcapped C18 provides good retention for polar analytes in highly aqueous mobile phases.
Mobile Phase A
0.1% Formic Acid in Water
Provides a consistent pH and improves peak shape for basic compounds like amines by ensuring they are protonated.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Acetonitrile is a common organic modifier with good UV transparency.
Gradient Elution
5% to 60% B over 15 minutes, then hold at 60% B for 5 minutes, followed by re-equilibration.
A gradient is necessary to elute any less polar impurities that may be present and to ensure the main peak is well-resolved.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column.
Column Temperature
30 °C
Maintaining a constant temperature ensures reproducible retention times.
Detection Wavelength
254 nm (or λmax of the compound)
A common wavelength for aromatic compounds. It is advisable to determine the UV maximum of the compound for optimal sensitivity.
Injection Volume
10 µL
A typical injection volume for analytical HPLC.
3. System Suitability:
Before sample analysis, perform at least five replicate injections of the reference standard solution. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is not more than 2.0%.
Experimental Workflow Diagram
Caption: The relationship between reference standard quality and reliable analytical outcomes.
Conclusion
The selection of a suitable reference standard for 1,5-Naphthyridin-3-amine;dihydrochloride is a critical decision that directly impacts the quality and reliability of research and development data. While pharmacopoeial standards are the ideal, their absence for emerging compounds necessitates a thorough evaluation of commercially available research-grade standards. Researchers must demand comprehensive Certificates of Analysis and employ robust, well-designed analytical methods, such as the HPLC protocol detailed in this guide, to ensure the integrity of their results. By understanding the interplay between reference standard quality, potential impurities, and chromatographic principles, scientists can generate accurate and defensible data, accelerating the path of drug discovery and development.
References
IOSR Journal of Pharmacy. An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. [Link]
Waters. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
Welch Materials. HPLC Column Selection: Core to Method Development (Part I). [Link]
Separation Science. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
University of Hertfordshire Research Archive. Synthesis of bisquinolines, naphthyridines and pyronaridine to elucidate the mechanism of antimalarial drug action. [Link]
ArtMolecule. Impurities and Degradation products. [Link]
MDPI. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]
Organic & Biomolecular Chemistry. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. [Link]
Frontiers in Microbiology. Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. [Link]
As a Senior Application Scientist, I frequently consult on the analytical bottlenecks that arise during the preclinical development of nitrogen-rich heterocycles. The 1,5-naphthyridine scaffold is a privileged structure,...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently consult on the analytical bottlenecks that arise during the preclinical development of nitrogen-rich heterocycles. The 1,5-naphthyridine scaffold is a privileged structure, serving as a critical pharmacophore in and.
However, quantifying these compounds presents a significant analytical challenge. The basicity of the naphthyridine nitrogens (pKa ~2.5–4.0) and the primary amine (pKa ~5.5) often leads to variable protonation states in solution. This guide objectively compares the 1,5-Naphthyridin-3-amine dihydrochloride analytical standard against its free base and halogenated alternatives, providing the mechanistic causality and self-validating protocols necessary for rigorous assay development.
Mechanistic Rationale: Salt vs. Free Base Dynamics
A common pitfall in pharmacokinetic (PK) assay development is the default selection of the free base form for standard curves. The free base requires in-situ protonation by the mobile phase. If the buffer capacity is insufficient, the unprotonated analyte interacts with residual silanol groups on the silica-based stationary phase, leading to severe peak tailing and unpredictable retention times.
By utilizing the dihydrochloride salt , the molecule is pre-protonated. This lowers the solvation energy barrier during Electrospray Ionization (ESI) droplet desolvation, directly enhancing ionization efficiency. Furthermore, the dihydrochloride salt exhibits superior aqueous solubility, preventing micro-precipitation in the injection needle or column frit—a critical factor for automated, high-throughput LC-MS/MS runs.
Fig 2. Decision matrix for selecting the optimal naphthyridine standard format.
Physicochemical Benchmarking
To objectively select the correct standard, we must evaluate the physicochemical properties of the dihydrochloride salt against the free base and the 7-bromo derivative (a common precursor for ).
Property
1,5-Naphthyridin-3-amine Dihydrochloride
1,5-Naphthyridin-3-amine (Free Base)
7-Bromo-1,5-naphthyridin-3-amine
CAS Number
N/A (Salt Specific)
14756-77-5
1958063-17-6
Physical State
Crystalline Solid
Powder
Pale-yellow solid
Aqueous Solubility
High (>50 mg/mL)
Low (<1 mg/mL)
Very Low
ESI+ Efficiency
Excellent (Pre-protonated)
Moderate (Requires acidic modifier)
Moderate (Isotopic pattern visible)
Primary Application
Quantitative LC-MS/MS Standards
In Vitro Assays / Synthesis
Scaffold Diversification
Storage Stability
High (Resistant to oxidation)
Moderate (Oxidation prone)
High
Expert Tip: When weighing the dihydrochloride standard (MW 218.08 g/mol ) for quantitative assays, you must apply a salt correction factor of 0.665 to report concentrations in free-base equivalents (MW 145.16 g/mol ). Failure to do so results in a systematic 33.5% under-reporting of drug concentration, skewing clearance rates.
To ensure absolute trustworthiness in your data, the analytical protocol must be a self-validating system . This means incorporating internal standard (IS) normalization to instantly flag matrix effects, ensuring that any drop in signal is mathematically corrected by the system itself.
Fig 1. Self-validating LC-MS/MS workflow for naphthyridine quantitation.
Step-by-Step Methodology:
Standard Curve Preparation (Matrix Matching):
Action: Dissolve 1,5-Naphthyridin-3-amine dihydrochloride in 50:50 Methanol:Water to create a 1 mg/mL stock. Spike into blank biological matrix (e.g., plasma) to create a calibration curve from 1 ng/mL to 1000 ng/mL.
Causality: Using the dihydrochloride salt ensures rapid, complete dissolution without the need for DMSO, which can suppress ionization. Matrix matching cancels out baseline endogenous interference.
Internal Standard Integration (The Self-Validation Engine):
Action: Add a stable isotope-labeled internal standard (e.g., 1,5-Naphthyridin-3-amine-d4) at a constant concentration (50 ng/mL) to all samples during protein precipitation (using 3 volumes of cold Acetonitrile).
Causality: The IS co-elutes perfectly with the target analyte. If the ESI source experiences ion suppression from co-eluting matrix lipids, the IS signal will drop proportionally to the analyte. The Area Ratio (Analyte/IS) remains constant, making the assay self-correcting.
Causality: The acidic modifier (pH ~2.7) forces the naphthyridine nitrogens into a fully protonated state. This prevents secondary charge-interactions with the column, ensuring sharp, symmetrical peaks.
Mass Spectrometry (ESI+ MRM):
Action: Monitor the [M+H]+ precursor ion (m/z 146.1 for the free base equivalent) transitioning to its primary product ion.
Causality: Pre-protonation from the dihydrochloride salt maximizes the precursor ion yield in the ESI source, significantly lowering the Limit of Detection (LOD) compared to injecting the free base in neutral conditions.
References
Discovery of N-(Pyridin-4-yl)-1,5-naphthyridin-2-amines as Potential Tau Pathology PET Tracers for Alzheimer's Disease
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
A One-Pot Diazotation–Fluorodediazoniation Reaction and Fluorine Gas for the Production of Fluoronaphthyridines
Source: Organic Process Research & Development (ACS Publications)
URL:[Link]
Substituted n-heteroaryl-n-pyridinylacetamides as p2x4 modulators (WO2022049253A1)
Validation
Evaluating the Reproducibility of 1,5-Naphthyridin-3-amine Dihydrochloride in Biological Assays: A Comparative Guide
As a Senior Application Scientist, ensuring the reproducibility of biological assays is paramount. The 1,5-naphthyridine scaffold is a highly privileged pharmacophore in modern drug discovery.
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, ensuring the reproducibility of biological assays is paramount. The 1,5-naphthyridine scaffold is a highly privileged pharmacophore in modern drug discovery. It serves as a critical building block and active ligand in the development of [1], [2], and[3].
However, researchers frequently encounter significant assay variability when utilizing the free base form of 1,5-Naphthyridin-3-amine (CAS: 14756-77-5)[4]. This guide objectively evaluates the performance of the 1,5-Naphthyridin-3-amine dihydrochloride salt (CAS: 1374970-91-8)[5] against its free base alternative, providing field-proven insights, causality-driven methodologies, and self-validating protocols to ensure absolute scientific integrity in your screening workflows.
The Causality of Reproducibility: Free Base vs. Dihydrochloride
The primary driver of irreproducibility in high-throughput screening (HTS) is the physicochemical behavior of the compound in aqueous media.
When the free base of 1,5-Naphthyridin-3-amine is diluted from a high-concentration DMSO stock into a physiological assay buffer (pH 7.4), it frequently undergoes stochastic micro-precipitation. These colloidal aggregates cause severe light scattering, which quenches fluorescence readouts, artificially lowers the effective compound concentration, and creates non-linear dose-response curves (the "hook effect").
Conversely, the dihydrochloride salt maintains stable protonation at physiological pH. This thermodynamic stability ensures rapid solvation, prevents aggregate formation, and directly improves the Z'-factor of biological screens. By choosing the dihydrochloride form, researchers eliminate the artifactual noise caused by poor solubility, ensuring that the observed biological effect is purely a function of target engagement.
Quantitative Performance Comparison
The following table summarizes the comparative physicochemical and assay performance metrics between the two forms.
Tighter confidence intervals for structure-activity relationship (SAR) models.
False Positive Rate
~15% (Due to aggregation)
< 1%
Reduces wasted resources on artifactual hits.
Self-Validating Experimental Protocols
To guarantee trustworthiness, every protocol must act as a self-validating system. The following methodologies incorporate internal quality control steps to verify compound integrity before and during biological evaluation.
Causality: Validating solubility prior to target incubation ensures that any lack of biological activity is due to a lack of target engagement, not a lack of bioavailable compound.
Stock Preparation: Dissolve 1,5-Naphthyridin-3-amine dihydrochloride in anhydrous DMSO to a concentration of 10 mM.
Self-Validation: The solution must be completely transparent. The salt form ensures rapid, endothermic dissolution without the need for sonication, which can degrade sensitive pharmacophores.
Aqueous Dilution: Dilute the stock 1:100 into the target assay buffer (e.g., PBS, pH 7.4) to yield a 100 µM working solution (1% DMSO final).
Nephelometry Validation: Measure the absorbance/light scattering of the working solution at 620 nm using a microplate reader.
Self-Validation: A reading identical to the blank buffer confirms the absence of colloidal aggregates. If scattering is detected, the compound has precipitated, and the downstream assay must be aborted to prevent artifactual data.
Workflow for HTS compound preparation and self-validating solubility checks.
Protocol B: Gal4-Nurr1 Hybrid Reporter Gene Assay
Causality: 1,5-Naphthyridine derivatives bind to the Nurr1 nuclear receptor, inducing a conformational shift that triggers the transcription of neuroprotective genes (TH, SOD1, BDNF)[2]. Using the dihydrochloride salt ensures accurate EC50 determination by preventing compound dropout during the 24-hour incubation.
Cell Seeding: Plate transiently transfected cells (expressing the Gal4-Nurr1 hybrid construct and a luciferase reporter) at 10,000 cells/well in a 384-well plate. Allow 12 hours for adherence.
Compound Treatment: Dispense the validated dihydrochloride compound solutions using acoustic liquid handling to achieve a 10-point dose-response curve (1 nM to 10 µM).
Self-Validation: Include 0.1% DMSO as a vehicle negative control (baseline) and a known Nurr1 agonist (e.g., Amodiaquine) as a positive control. The positive control must achieve a minimum 3-fold signal-to-background ratio to validate the assay's dynamic range.
Incubation & Detection: Incubate for 24 hours at 37°C in a 5% CO2 atmosphere. Add luciferase detection reagent and measure luminescence.
Data Analysis: Calculate the EC50 using a 4-parameter logistic regression. The dihydrochloride salt yields a smooth sigmoidal curve, completely eliminating the high-concentration "hook effect" characteristic of the precipitating free base.
Nurr1 signaling pathway activated by 1,5-naphthyridine derivatives leading to neuroprotection.
Conclusion
For rigorous biological evaluation—whether profiling Tau PET tracers, assessing PDE4D inhibition, or screening for Nurr1 agonism—the 1,5-Naphthyridin-3-amine dihydrochloride salt vastly outperforms the free base. By mitigating stochastic precipitation and ensuring robust aqueous solubility, it guarantees that your biological assays remain highly reproducible, trustworthy, and free from physicochemical artifacts.
References
1,5-naphthyridin-3-amine dihydrochloride — Chemical Substance Information
NextSDS Database
URL:[Link]
Discovery of N-(Pyridin-4-yl)-1,5-naphthyridin-2-amines as Potential Tau Pathology PET Tracers for Alzheimer's Disease
Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
A Nurr1 agonist derived from the natural ligand DHI induces neuroprotective gene expression
National Institutes of Health (NIH) / PMC
URL:[Link]
Intramolecular interaction analysis of forty amine derivatives with phosphodiesterase 4D using a theoretical model
Cerrado Pub
URL:[Link]
A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation Analysis of 1,5-Naphthyridin-3-amine;dihydrochloride
This guide provides an in-depth analysis of the anticipated mass spectrometric fragmentation pattern of 1,5-Naphthyridin-3-amine and its dihydrochloride salt. As a compound of interest in pharmaceutical and chemical rese...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis of the anticipated mass spectrometric fragmentation pattern of 1,5-Naphthyridin-3-amine and its dihydrochloride salt. As a compound of interest in pharmaceutical and chemical research, understanding its behavior under mass spectrometric conditions is crucial for its accurate identification and characterization. This document is intended for researchers, scientists, and drug development professionals who are utilizing mass spectrometry for the analysis of nitrogen-containing heterocyclic compounds.
Predicted Fragmentation Pattern of 1,5-Naphthyridin-3-amine
The structure of 1,5-Naphthyridin-3-amine, a fused nitrogen-containing heterocyclic aromatic amine, suggests several likely fragmentation pathways upon ionization. The presence of the stable naphthyridine ring system, the basic nitrogen atoms, and the primary amine substituent will all influence the fragmentation cascade.
Ionization and the Molecular Ion
Under typical electrospray ionization (ESI) in positive mode, the molecule is expected to readily protonate to form the molecular ion [M+H]⁺ due to the presence of basic nitrogen atoms. The molecular weight of 1,5-Naphthyridin-3-amine is 145.16 g/mol , so the protonated molecule will have an m/z of 146.17. Given the aromatic nature of the naphthyridine core, this molecular ion is expected to be relatively stable and thus produce a prominent peak in the mass spectrum.[1][2]
Key Fragmentation Pathways
The fragmentation of the protonated molecular ion is anticipated to proceed through several key pathways characteristic of aromatic amines and nitrogen-containing heterocycles.
Loss of Ammonia (NH₃): A common fragmentation pathway for primary aromatic amines is the neutral loss of ammonia (17 Da) from the protonated molecular ion. This would result in a fragment ion at m/z 129.10.
Loss of Hydrogen Cyanide (HCN): Nitrogen-containing heterocyclic compounds frequently undergo the elimination of hydrogen cyanide (27 Da) from the ring system.[1] For 1,5-Naphthyridin-3-amine, this could occur from the pyridine ring, leading to a fragment ion at m/z 119.10.
Sequential Loss of HCN: Following the initial loss of HCN, a second molecule of HCN could be eliminated from the remaining ring, resulting in a fragment at m/z 92.05.
Ring Cleavage: More complex fragmentation involving cleavage of the naphthyridine ring system can also be expected, leading to various smaller fragment ions. The study of other fused nitrogen-containing ring systems has shown that cross-ring cleavages are common.[3]
The dihydrochloride salt form of the compound will dissociate in the ESI source, and the resulting mass spectrum of the free base will be observed.
Comparison with Structurally Similar Compounds
To further refine our predictive analysis, it is instructive to compare the expected fragmentation of 1,5-Naphthyridin-3-amine with the known fragmentation patterns of related molecules.
Compound
Molecular Weight ( g/mol )
Key Fragments (m/z)
Observed Fragmentation Pathways
1,5-Naphthyridine
130.15
130, 103, 76
Loss of HCN, further fragmentation of the pyridine ring.[4]
Loss of HCN, fragmentation to a benzene ring fragment.[1]
The fragmentation of 1,5-Naphthyridine and 2-Amino-1,5-naphthyridine, as documented in the NIST Mass Spectrometry Data Center, shows a prominent molecular ion and a significant fragment corresponding to the loss of HCN.[4][5] This strongly supports the prediction that 1,5-Naphthyridin-3-amine will also exhibit a facile loss of HCN. The fragmentation of aniline and quinoline further reinforces the prevalence of HCN loss from aromatic amines and nitrogen-containing heterocycles.[1]
Proposed Experimental Protocol for LC-MS/MS Analysis
For researchers aiming to acquire experimental data for 1,5-Naphthyridin-3-amine;dihydrochloride, the following LC-MS/MS protocol is recommended. This protocol is based on established methods for the analysis of primary aromatic amines.[6][7][8]
Sample Preparation
Dissolve the 1,5-Naphthyridin-3-amine;dihydrochloride standard in a suitable solvent, such as methanol or a mixture of water and methanol, to a concentration of 1 mg/mL.
Prepare a series of dilutions to determine the optimal concentration for analysis, typically in the range of 1-100 ng/mL.
Liquid Chromatography (LC) Conditions
Column: A C18 or a phenyl-hexyl column is recommended for good chromatographic separation of aromatic amines.[8]
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
Gradient: A linear gradient from 5% to 95% B over 10-15 minutes is a good starting point.
Flow Rate: 0.3-0.5 mL/min.
Injection Volume: 5-10 µL.
Column Temperature: 40 °C.
Mass Spectrometry (MS) Conditions
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
Capillary Voltage: 3.5 - 4.5 kV.
Source Temperature: 120 - 150 °C.
Desolvation Temperature: 350 - 450 °C.
Nebulizer Gas (Nitrogen) Flow: 8 - 12 L/hr.
Collision Gas: Argon.
MS Scan Range: m/z 50 - 200.
MS/MS Analysis: Perform product ion scans of the protonated molecular ion (m/z 146.17) using a range of collision energies (e.g., 10, 20, 30 eV) to observe the fragmentation pattern.
Visualizing the Fragmentation Workflow
The following diagram illustrates the proposed workflow for the analysis and the key expected fragmentation events.
Caption: Proposed workflow for LC-MS/MS analysis and predicted fragmentation of 1,5-Naphthyridin-3-amine.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometric fragmentation pattern of 1,5-Naphthyridin-3-amine;dihydrochloride. By leveraging established fragmentation principles and comparative data from structurally similar compounds, we have outlined the most probable fragmentation pathways. The provided experimental protocol offers a robust starting point for researchers seeking to obtain empirical data. The insights presented herein should serve as a valuable resource for the analytical community in the identification and characterization of this and other related nitrogen-containing heterocyclic compounds.
References
Di Lorenzo, R. A., et al. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Journal of Chromatography B, 1179, 122849. [Link]
SCIEX. (n.d.). Rapid identification and quantification of 27 primary aromatic amines in kitchen utensils. [Link]
Shimadzu. (n.d.). Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 589351, 1,5-naphthyridin-3-amine. [Link]
Kádas, I., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(5), 415-423. [Link]
Roithová, J., et al. (2007). Fragmentation reactions of doubly charged ions of nitrogenous heterocyclic aromatic compounds. The Journal of Physical Chemistry A, 111(2), 276-282. [Link]
Sharma, S. D., et al. (1990). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry, 2(4), 363-367.
De, A. (2012). Nitrogen-Containing Heterocyclic Compounds. In Gas Chromatography and Mass Spectrometry in the Analysis of Drugs. IntechOpen. [Link]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
Alajarin, R., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. [Link]
Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 589355, 1,5-Naphthyridin-2-amine. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 589351, 1,5-naphthyridin-3-amine. [Link]
Quiroga-Artigas, G., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3169. [Link]
Kitanovska, S., et al. (2022). Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids and N-Oxides. Macedonian Pharmaceutical Bulletin, 68(1), 1-10.
Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(2), 225-249. [Link]
Rontani, J. F., et al. (2019). Electron ionization mass spectrometry fragmentation and multiple reaction monitoring quantification of autoxidation products of α-and β-amyrins in natural samples. Rapid Communications in Mass Spectrometry, 33(S2), 55-66. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 136070, 1,5-Naphthyridine. [Link]
Xu, G., et al. (2010). Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. LCGC North America, 28(3), 244-254. [Link]
da Silva, A. B., et al. (2017). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 7(57), 35917-35925. [Link]
Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch.
Li, Y., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 9(1), 6401. [Link]
Personal protective equipment for handling 1,5-Naphthyridin-3-amine;dihydrochloride
[style=invis Technical Safety & Operational Dossier: 1,5-Naphthyridin-3-amine dihydrochloride As a Senior Application Scientist, I approach chemical handling not as a checklist of arbitrary rules, but as a system of mech...
As a Senior Application Scientist, I approach chemical handling not as a checklist of arbitrary rules, but as a system of mechanistic causality. Handling 1,5-Naphthyridin-3-amine dihydrochloride (CAS: 1374970-91-8) requires a nuanced understanding of its physicochemical properties. Standard personal protective equipment (PPE) protocols often fail because operators do not understand why a chemical behaves the way it does.
This guide establishes a self-validating operational framework for researchers and drug development professionals, ensuring that every safety measure you take can be proven effective in real-time.
Mechanistic Hazard Analysis
To design an effective PPE and handling strategy, we must first deconstruct the molecule's hazard profile [1.1].
The parent compound, 1,5-Naphthyridin-3-amine, is a heterocyclic aromatic amine[1]. However, you are handling the dihydrochloride salt . This structural modification fundamentally alters its behavior in a laboratory setting:
Hygroscopicity & Dermal Bioavailability: The addition of two HCl molecules makes this powder highly water-soluble. If airborne dust settles on unprotected, perspiring skin, the moisture rapidly dissolves the salt. This creates a concentrated, localized acidic micro-environment (due to the HCl) combined with the inherently toxic aromatic amine, driving rapid dermal absorption. This dual-action mechanism is the exact causality behind its Skin Irrit. 2 (H315) and Acute Tox. 4 (Dermal, H312) classifications[2].
Particulate Dynamics: Hydrochloride salts of organic amines are notoriously prone to triboelectric charging (static electricity). When opening a plastic reagent bottle, the friction generates static, causing the fine powder to aerosolize and aggressively cling to spatulas and gloves, drastically increasing the risk of inhalation (Acute Tox. 4, H332 )[2].
Quantitative Hazard & PPE Specifications
All quantitative safety parameters are summarized below to provide a quick-reference baseline for your risk assessment.
Table 1: Hazard Classifications & PPE Specifications
Parameter
Specification / Classification
Mechanistic Rationale
CAS Number
1374970-91-8
Unique identifier for the specific dihydrochloride salt[2].
Acute Toxicity
Category 4 (Oral, Dermal, Inhalation)
H302, H312, H332: Harmful systemic absorption across all primary routes[2].
Skin/Eye Irritation
Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)
HCl salt dissociation in physiological moisture causes localized pH drop and tissue damage[2].
Target Organ Toxicity
STOT SE 3 (H336)
Systemic circulation may cause drowsiness, dizziness, or respiratory irritation[2].
Primary Glove Material
Nitrile (Minimum 0.11 mm thickness)
Provides superior resistance against aqueous acidic salts compared to latex.
Fume Hood Face Velocity
> 100 feet per minute (fpm)
Minimum aerodynamic force required to prevent the escape of fine, charged particulates.
The Self-Validating Operational Workflow
A safety protocol is only effective if its integrity can be verified before and during the experiment. Do not assume your equipment is protecting you; validate it.
Phase 1: Environmental & PPE Validation (Pre-Operation)
Containment Field Verification: Do not rely solely on the fume hood's digital monitor.
Action: Tape a 1-inch strip of a Kimwipe to the bottom edge of the fume hood sash.
Validation: If the tissue is pulled inward at a steady, uninterrupted 45-degree angle, your aerodynamic containment field is active and stable.
Pneumatic Glove Testing: Nitrile gloves are susceptible to micro-punctures during manufacturing or transit.
Action: Before donning, trap ambient air inside the glove and roll the cuff tightly to pressurize the fingers.
Validation: A lack of deflation over 5 seconds visually validates the absence of pinholes.
Double-Gloving with Color Contrast: Wear a brightly colored inner glove (e.g., green or blue) and a contrasting outer glove (e.g., white or black).
Validation: If the outer glove tears during handling, the high-contrast inner glove immediately alerts you to the breach.
Phase 2: Material Handling & Static Mitigation
Static Neutralization:
Action: Pass an anti-static ionizer (Zero-Stat gun) over the weighing boat and the sealed chemical bottle before opening.
Validation: When you insert the anti-static micro-spatula, the powder should sit inertly. If the powder "jumps" or clings to the metal, static is still present. Re-apply the ionizer before proceeding.
Mass Transfer: Weigh the 1,5-Naphthyridin-3-amine dihydrochloride deep within the fume hood (at least 6 inches behind the sash) to avoid the turbulent air zone near the operator's chest.
Phase 3: Decontamination & Disposal
Standard water wiping is insufficient for this compound and can actually spread the hazard by fully dissolving the salt into invisible micro-droplets.
Oxidative Neutralization:
Action: For surface decontamination of spatulas and the balance pan, use a mildly alkaline, oxidizing solution (e.g., 10% sodium hypochlorite/bleach).
Causality: The alkalinity neutralizes the corrosive HCl component, while the hypochlorite oxidizes the aromatic amine ring into less bioavailable, inert polymeric byproducts.
Waste Segregation: Dispose of all contaminated consumables (weigh boats, outer gloves, Kimwipes) in a sealed, designated hazardous waste container marked for "Toxic/Halogenated Organic Waste".
Logical Workflow Visualization
The following diagram maps the self-validating logic engine you must execute when handling this compound.
Self-validating operational workflow for handling 1,5-Naphthyridin-3-amine dihydrochloride.